Xanthine oxidase-IN-4

Catalog No.
S12875922
CAS No.
M.F
C15H13N5O2
M. Wt
295.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xanthine oxidase-IN-4

Product Name

Xanthine oxidase-IN-4

IUPAC Name

5-(3-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)-2-propan-2-yloxybenzonitrile

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

InChI

InChI=1S/C15H13N5O2/c1-8(2)22-12-4-3-9(5-10(12)6-16)13-17-7-11-14(18-13)19-20-15(11)21/h3-5,7-8H,1-2H3,(H2,17,18,19,20,21)

InChI Key

LBJXVRNULAGYQQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC=C3C(=N2)NNC3=O)C#N

Xanthine oxidase-IN-4 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Xanthine Oxidase: Function & Inhibition

Xanthine oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid [1] [2]. Overproduction of uric acid leads to hyperuricemia, a major cause of gout [3] [4]. The enzyme is a homodimer with a molecular mass of approximately 290 kDa, containing a molybdenum cofactor (the active site), two flavin adenine dinucleotide (FAD) molecules, and two iron-sulfur [2Fe-2S] centers in each subunit [3] [4] [2].

XO inhibitors suppress enzymatic activity by obstructing substrate access to the active site [1]. The table below summarizes the primary mechanisms and effects of XO inhibition.

Aspect of Inhibition Mechanism & Biological Impact
Primary Mechanism Competes with hypoxanthine/xanthine for the molybdopterin active site, blocking conversion to uric acid [1] [4].
Therapeutic Effect Reduces serum uric acid levels, preventing/treating hyperuricemia and gout [3] [2].
Additional Effects Decreases reactive oxygen species (ROS) production (superoxide, H2O2), mitigating oxidative stress linked to diabetic kidney disease, cardiovascular risks, and other conditions [4] [5].

Established Research Methodologies

The following experimental workflows are standard in the field for elucidating the mechanism of action of new xanthine oxidase inhibitors. You can apply these same protocols to characterize "Xanthine oxidase-IN-4."

In Vitro XO Inhibitory Assay

This primary screen measures a compound's ability to directly inhibit the enzyme.

  • Objective: Determine the half-maximal inhibitory concentration (IC50) [6] [7].
  • Protocol Summary:
    • Reaction Mixture: Incubate the test compound with xanthine oxidase enzyme (e.g., from cow's milk) and its substrate, xanthine, in a phosphate buffer (pH ~7.5) [6] [7].
    • Reaction Monitoring: Quantify the formation of uric acid from xanthine, typically by measuring absorbance at 295 nm using a spectrophotometer. Alternatively, HPLC methods can be used for higher specificity to avoid interference from the test compounds [6].
    • Data Analysis: Calculate the percentage inhibition at different compound concentrations and determine the IC50 value. Allopurinol or febuxostat are used as positive controls [7].

This primary screening is often followed by more detailed kinetic and binding studies.

G Start Start In Vitro XO Assay R1 Prepare Reaction Mixture: - Test Compound - XO Enzyme - Xanthine Substrate - Phosphate Buffer (pH 7.5) Start->R1 R2 Incubate Mixture at Controlled Temperature R1->R2 R3 Monitor Reaction: Quantify Uric Acid Production (Spectrophotometer at 295nm or HPLC) R2->R3 R4 Calculate % Inhibition at Various Concentrations R3->R4 R5 Determine IC₅₀ Value R4->R5

Enzyme Inhibition Kinetics

This protocol characterizes the mode of inhibition and binding affinity.

  • Objective: Establish the inhibition modality (e.g., competitive, mixed) and the inhibition constant (Ki) [6].
  • Protocol Summary:
    • Kinetic Experiments: Perform the in vitro XO assay at several fixed concentrations of the inhibitor and a range of substrate (xanthine) concentrations.
    • Data Plotting: Plot the data using Lineweaver-Burk (double-reciprocal) plots.
    • Analysis:
      • Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds to the active site, competing directly with the substrate [6].
      • Mixed Inhibition: Lines intersect in the left quadrant. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, not solely at the active site [6].
    • Ki Calculation: The inhibition constant (Ki), representing the binding affinity, is determined from the secondary plot of the slope from the Lineweaver-Burk plot versus the inhibitor concentration [6].
In Silico Molecular Docking

Computational modeling predicts how a candidate inhibitor interacts with the XO enzyme at the atomic level.

  • Objective: To model the binding pose and molecular interactions of "this compound" within the XO active site [1].
  • Protocol Summary:
    • Protein Preparation: Obtain the 3D crystal structure of XO (e.g., PDB ID: 3NVY). Remove water molecules and add hydrogen atoms [1].
    • Ligand Preparation: Generate the 3D structure of "this compound" and optimize its geometry.
    • Docking Simulation: Use software like AutoDock Vina to simulate the binding of the ligand into the target protein's active site [1].
    • Interaction Analysis: Analyze the resulting models for key interactions, such as hydrogen bonds with residues like Arg880, Thr1010, and Glu802, and π-π stacking [1] [3].

Advanced studies often integrate molecular dynamics to simulate more realistic binding behavior.

G Start2 Start Molecular Docking D1 Prepare Protein Structure (PDB ID: e.g., 3NVY) - Remove water - Add hydrogens Start2->D1 D2 Prepare Ligand (3D structure of candidate inhibitor) D1->D2 D3 Define Active Site (e.g., around Mo cofactor) D2->D3 D4 Run Docking Simulation (e.g., AutoDock Vina) D3->D4 D5 Analyze Binding Pose & Molecular Interactions (H-bonds, hydrophobic, π-stacking) D4->D5

In Vivo Efficacy Studies

These experiments validate the activity and safety of the inhibitor in a live animal model.

  • Objective: Evaluate the urate-lowering efficacy and preliminary safety of the compound [3] [6].
  • Protocol Summary:
    • Animal Model: Use mice or rats with hyperuricemia induced by potassium oxonate (a uricase inhibitor) or a high-purine diet [6].
    • Dosing: Administer the test compound at various doses (e.g., orally) over a set period (e.g., 7 days). A positive control group (e.g., allopurinol) and a vehicle control group are included [6].
    • Sample Collection & Analysis: Collect blood serum at defined time points. Measure serum uric acid levels, creatinine, and other liver/kidney function markers to assess efficacy and potential toxicity [3].
    • Tissue Analysis: Kidneys may be examined histologically for urate crystal deposition and other morphological changes [5].

Suggested Path for Your Research

  • Check Chemical Vendors: Search the product pages and technical data sheets from suppliers like MedChemExpress, Selleckchem, or Tocris, which often provide detailed protocol and data for their compounds.
  • Consult Patent Literature: Search global patent databases (USPTO, WIPO, EPO) using the compound name. Patents frequently contain the most comprehensive early-stage biological data.
  • Refine Your Search: If possible, try searching with the compound's CAS number or any known alternative names to bypass branding issues.

References

The Biological Role of Xanthine Oxidase and Its Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Xanthine Oxidase (XO) is a key enzyme in humans that catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and then xanthine to uric acid [1] [2]. Overproduction of uric acid, a consequence of high XO activity, leads to hyperuricemia, which can cause gout—a painful condition where urate crystals deposit in joints [2] [3].

Beyond gout, XO is a significant source of reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide, linking its activity to oxidative stress in various pathological conditions including cardiovascular diseases, inflammation, and metabolic disorders [1] [2] [4].

The following diagram outlines the core pathway of XO activity and the mechanism of its inhibitors.

G Hypoxanthine Hypoxanthine XO_Enzyme XO_Enzyme Hypoxanthine->XO_Enzyme Oxidation Xanthine Xanthine Xanthine->XO_Enzyme Oxidation Uric_Acid Uric_Acid XO_Enzyme->Xanthine XO_Enzyme->Uric_Acid ROS ROS XO_Enzyme->ROS By-products Inhibitors Inhibitors Inhibitors->XO_Enzyme Inhibits

Figure 1: Xanthine Oxidase Catalytic Pathway and Inhibition. The enzyme catalyzes the two-step oxidation of purines to uric acid, producing reactive oxygen species (ROS) as by-products. Inhibitors block this process.

Established Classes of Xanthine Oxidase Inhibitors

Since "Xanthine oxidase-IN-4" likely belongs to a broader class of inhibitors, the following table summarizes the main categories of XO inhibitors documented in recent research, which may provide clues to its characteristics.

Inhibitor Class Representative Examples Key Characteristics / Notes Reference
Chemical Synthetic Compounds Febuxostat; 4-aryl/heteroaryl-4H-fused pyrans (e.g., Compound 5n) Includes amides and carboxylic acids; Compound 5n showed high potency (IC₅₀ = 0.59 μM) with mixed-type inhibition. [5] [6]
Natural Products & Derivatives Flavonoids, coumarins; a new isocoumarin from Marantodes pumilum A newly discovered isocoumarin exhibited significant activity (IC₅₀ = 0.66 μg/mL), close to allopurinol. [7] [3]
Repurposed Drugs (Focus is on developing new uses for existing drugs) Drug repositioning is a key development approach for new XO inhibitors. [5]
Hydrazone Derivatives Nitro-substituted fluoro-containing hydrazones Recent studies show nitro-substituted hydrazones have effective XO inhibitory activity. [8]

Standard Experimental Protocols for Evaluation

For a comprehensive whitepaper, here are the standard methodologies used in the cited literature to evaluate XO inhibitors.

In Vitro XO Inhibitory Assay

This is the primary high-throughput screen for identifying potential inhibitors.

  • Principle: The assay measures the inhibition of uric acid formation, which has a characteristic absorption maximum at 295 nm [3].
  • Typical Protocol:
    • Reaction Mixture: Prepare a solution containing potassium phosphate buffer (pH 7.5), the test compound (dissolved in DMSO), and xanthine oxidase enzyme (e.g., from cow's milk).
    • Incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at 25°C.
    • Reaction Initiation: Start the reaction by adding the substrate, xanthine.
    • Measurement: Monitor the increase in absorbance at 295 nm for several minutes to track uric acid production.
    • Analysis: Calculate the percentage inhibition and the half-maximal inhibitory concentration (IC₅₀) by comparing the reaction rates with and without the inhibitor. Allopurinol is typically used as a positive control [3] [6].
Enzyme Kinetics Studies

This determines the mechanism of inhibition (e.g., competitive, non-competitive, mixed-type).

  • Method: The reaction rate (V) is measured at varying concentrations of the substrate (xanthine) and different concentrations of the inhibitor.
  • Analysis: Data are plotted using Lineweaver-Burk or other kinetic plots. The pattern of the lines indicates the type of inhibition. For example, Compound 5n was identified as a mixed-type inhibitor [6].
Molecular Docking Simulations

This computational method predicts how an inhibitor binds to the enzyme's active site.

  • Procedure: The 3D structure of the inhibitor is computationally "docked" into the crystal structure of XO (e.g., PDB: 1FIQ). The simulation analyzes interactions with key amino acid residues to propose a binding mode and explain potency [8] [6].

References

Xanthine Oxidase Structure and Inhibitor Binding

Author: Smolecule Technical Support Team. Date: February 2026

Xanthine oxidase is a complex homodimeric enzyme, with each subunit approximately 150 kDa, containing multiple redox cofactors: a molybdopterin (Mo-pt) unit, two non-identical iron-sulfur clusters [2Fe-2S], and a flavin adenine dinucleotide (FAD) molecule [1] [2] [3]. The catalytic oxidation of hypoxanthine to xanthine, and then to uric acid, occurs at the molybdenum cofactor (Moco) site [1] [3]. This site is the primary active site and the target for most inhibitors.

The table below summarizes the key structural domains and their roles:

Domain / Feature Cofactor(s) Functional Role
N-terminal Domain Two [2Fe-2S] centers (Fe~2~-S~2~) Electron transfer; connects the molybdenum and FAD sites [2].
Intermediate Domain Flavin Adenine Dinucleotide (FAD) Site for NADH oxidase activity; final electron transfer to NAD+ or oxygen [4] [3].
C-terminal Domain Molybdopterin (Mo-pt) Co-factor (Moco) Primary active site for substrate oxidation (hypoxanthine/xanthine) and nitrite reductase activity [2] [4].
Homodimeric Structure ~300 kDa total molecular mass Comprises two independent catalytic subunits [4] [3].

Known XO Inhibitors and Their Binding Modes

Although "Xanthine oxidase-IN-4" is not explicitly detailed in the search results, the binding strategies of several clinical and experimental inhibitors are well-documented. These can serve as a reference for predicting the binding site of similar compounds.

The table below classifies key inhibitors and their interactions with the XO active site:

Inhibitor Class / Name Type Key Binding Interactions / Mechanism
Allopurinol (Purine analogue) Competitive (Moco site) Metabolized to oxypurinol, which binds tightly to the reduced form of the molybdenum center [1] [3].
Febuxostat (Non-purine) Mixed-type Binds to the molybdenum-pterin channel in a narrow, elongated cavity, interacting with residues like Phe^914^, Phe^1009^, and Glu^802^ [5] [3].
Topiroxostat (Non-purine) Mixed-type Interacts with the molybdenum active site and the FAD domain, demonstrating multi-target inhibition [3].
Pyrimidine Derivatives (Experimental) Mixed-type The 4-hydroxy or 4-amino group on the pyrimidine ring acts as a key pharmacophore, forming critical interactions (e.g., H-bonds) within the active site [6].
Chalcone Derivatives (Experimental) Mixed-type Carboxyl and hydroxyl groups form hydrogen bonds with key amino acid residues Arg^880^, Thr^1010^, and Glu^802^ near the Moco site [5].
Benzaldehyde Thiosemicarbazone (Experimental) Mixed-type High potency (nM range); interacts with the active site, though specific residues are not detailed in the provided results [5].

Experimental Workflow for Binding Site Analysis

Based on the methodologies cited in the search results, the following diagram outlines a typical experimental workflow used to elucidate inhibitor binding modes. This integrates information from biochemical assays, structural analysis, and computational simulations [7] [6] [8].

G Start Start: Compound Synthesis Assay In Vitro XO Inhibition Assay Start->Assay Kinetics Enzyme Kinetics Analysis Assay->Kinetics Active Compound Docking Molecular Docking Simulation Kinetics->Docking Immobilization Enzyme Immobilization & Ligand Fishing Kinetics->Immobilization Validation In Vivo Validation (e.g., Hyperuricemic Model) Docking->Validation Hypothesized Binding Mode Immobilization->Validation Confirmed Binding

Experimental workflow for analyzing XO inhibitor binding, integrating in vitro and in silico methods.

  • In Vitro XO Inhibition Assay: This is the primary screen to determine a compound's inhibitory potency, reported as an IC₅₀ value. The assay measures the decrease in uric acid production, often monitored spectrophotometrically [7] [9].
  • Enzyme Kinetics Analysis: Studies like Lineweaver-Burk plot analysis determine the inhibition mechanism (e.g., competitive, non-competitive, or mixed-type), providing the first clues about whether the inhibitor binds to the active site or another region [6] [5].
  • Molecular Docking Simulation: This computational method predicts the precise orientation and atomic-level interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the inhibitor and amino acid residues in the XO active site [7] [6].
  • Enzyme Immobilization & Ligand Fishing: An advanced technique where XO is immobilized on a solid support (e.g., magnetic metal-organic frameworks) to selectively "fish out" binding compounds from a complex mixture, confirming a direct interaction [8].

How to Proceed for Your Research

Since "this compound" is likely a specific research compound, I suggest these steps to obtain the technical details you need:

  • Check Original Publications: The name suggests it is a compound from a commercial supplier's catalog or a specific research paper. Search for the supplier's data sheet or the original journal article where it was first reported.
  • Utilize Structural Databases: Query protein-ligand complex databases like the Protein Data Bank (PDB) using "xanthine oxidase" and "inhibitor" to find structures with similar chemical scaffolds, which can provide high-resolution binding models.
  • Embrace Hybrid Design Strategies: Current research strongly focuses on fragment-based drug design (FBDD) and molecular hybridization to create novel, potent, and safer XO inhibitors [3]. Knowing the binding fragments of existing inhibitors can guide the deconstruction and analysis of new compounds.

References

Comprehensive Application Notes and Protocols for Xanthine Oxidase-IN-4 In Vitro Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Xanthine Oxidase and Its Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This enzymatic process plays a critical role in the development of hyperuricemia and gout, conditions characterized by elevated serum uric acid levels that affect approximately 3.9% of American adults [1]. The overproduction of uric acid can lead to the formation of urate crystals in joints and tissues, causing painful inflammation and tissue damage [2]. Additionally, XO is recognized as an important biological source of oxygen-derived free radicals, which contribute to oxidative stress in various pathological conditions including vascular injuries and inflammatory processes [2].

Xanthine oxidase inhibitors represent a primary therapeutic approach for managing hyperuricemia and gout. The most commonly prescribed XO inhibitor, allopurinol, has been associated with potential side effects including Stevens-Johnson syndrome, toxic epidermal necrolysis, hepatic disorders, and renal dysfunction [2]. These limitations have spurred research into alternative inhibitors, particularly compounds derived from natural products or synthetic analogs with improved safety profiles. The development of robust, reliable in vitro assays for evaluating potential XO inhibitors is therefore essential for both drug discovery and natural product research [3] [2].

Compound Identification and Characterization

Xanthine oxidase-IN-4, chemically identified as 4-nitrocinnamic acid (4-NA), is a derivative of cinnamic acid that has demonstrated significant xanthine oxidase inhibitory activity [4]. This compound emerged as the most potent inhibitor among 18 screened cinnamic acid derivatives, exhibiting an IC50 value of 23.02 ± 0.12 μmol/L in experimental evaluations [4]. The presence of the nitro group at the 4-position of the cinnamic acid structure has been identified as essential for enhancing XO inhibition, likely due to its electron-withdrawing properties and influence on molecular interactions with the enzyme's active site [4].

Kinetic studies have revealed that 4-NA inhibits xanthine oxidase through a reversible and noncompetitive mechanism, indicating that the compound binds to an allosteric site rather than directly competing with the substrate at the catalytic center [4]. This binding mode was further elucidated through fluorescence spectroscopy and molecular docking simulations, which demonstrated that 4-NA spontaneously forms complexes with XO through hydrogen bonds and van der Waals forces, with the binding process characterized by negative values of both ΔH and ΔS [4]. The docking studies provided additional structural insights, indicating that 4-NA is positioned at the bottom outside the catalytic center through the formation of three hydrogen bonds [4].

Table 1: Key Characteristics of this compound (4-Nitrocinnamic Acid)

Parameter Specification Experimental Reference
Chemical Name 4-nitrocinnamic acid [4]
IC50 Value 23.02 ± 0.12 μmol/L [4]
Inhibition Mechanism Reversible, noncompetitive [4]
Key Structural Feature Nitro group at 4-position [4]
Primary Binding Forces Hydrogen bonds, van der Waals forces [4]
In Vivo Efficacy Significant reduction of serum uric acid in hyperuricemic mice [4]

Experimental Protocols for XO Activity and Inhibition Assays

Spectrophotometric XO Activity Assay

The spectrophotometric assay represents the most conventional approach for measuring xanthine oxidase activity and evaluating potential inhibitors. This method capitalizes on the natural enzymatic conversion of xanthine to uric acid, which can be monitored through the increasing absorbance at 293 nm [5]. The following protocol outlines the standardized procedure for conducting this assay:

  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer solution (pH 7.5) as the reaction medium. Dissolve xanthine in 0.1 M NaOH to create a 1.5 mM substrate solution. Prepare the enzyme solution by dissolving xanthine oxidase from microbial source in ice-cold enzyme diluent to achieve a concentration of 0.1-0.2 U/mL, maintaining the solution on ice to preserve enzymatic activity [5].

  • Reaction Setup: In a 1.0 cm cuvette, combine 2.24 mL of Tris-HCl buffer (pH 7.5), 0.08 mL of xanthine solution (1.5 mM), and 0.08 mL of oxonic acid solution (optional uricase inhibitor). Equilibrate this reaction mixture at 37°C for approximately 5 minutes to achieve temperature stability. Initiate the enzymatic reaction by adding 0.1 mL of the prepared xanthine oxidase solution and mix by gentle inversion [5].

  • Absorbance Measurement: Immediately transfer the cuvette to a UV-visible spectrometer thermostated at 37°C and record the increase in optical density at 293 nm against a water blank for 3-4 minutes. Obtain the ΔOD per minute from the initial linear portion of the curve (ΔOD test). Simultaneously, measure a blank rate (ΔOD blank) using the same procedure but replacing the enzyme solution with enzyme diluent [5].

  • Activity Calculation: Calculate xanthine oxidase activity using the formula: Volume activity (U/mL) = (ΔOD/min × Vt × df) / (12.5 × 1.0 × Vs) Where Vt represents the total reaction volume (2.5 mL), df is the dilution factor, and Vs is the sample volume. The extinction coefficient for uric acid at 293 nm is 12.5 mM⁻¹cm⁻¹ [5].

For inhibition studies, include various concentrations of this compound (typically ranging from 5-100 μM) in the reaction mixture and calculate the percentage inhibition using the formula: % Inhibition = [(ΔOD control - ΔOD sample) / ΔOD control] × 100

Fluorometric Assay Using Amplex Red/Xanthine Oxidase Kit

The fluorometric approach utilizing the Amplex Red Xanthine/Xanthine Oxidase Assay Kit provides enhanced sensitivity compared to traditional spectrophotometric methods. This coupled enzyme system enables the detection of hydrogen peroxide generated during the xanthine oxidase reaction:

  • Principle: The assay employs a coupled reaction system where xanthine oxidase catalyzes the conversion of xanthine to uric acid, simultaneously generating H₂O₂. In the presence of horseradish peroxidase (HRP), the Amplex Red reagent reacts with H₂O₂ in a 1:1 stoichiometry to produce highly fluorescent resorufin, which exhibits excitation/emission maxima of approximately 571/585 nm [6].

  • Reaction Setup: Prepare a reaction mixture containing 50 μM Amplex Red reagent, 0.1 U/mL HRP, 500 μM xanthine, and various concentrations of this compound in a suitable buffer (typically 50 mM sodium phosphate buffer, pH 7.4). Initiate the reaction by adding xanthine oxidase to a final concentration of 0.01-0.05 U/mL [6].

  • Fluorescence Measurement: Incubate the reaction mixture at 37°C for 30 minutes protected from light. Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission detection at 580-590 nm. For enhanced performance, the Amplex UltraRed reagent can be substituted, offering brighter fluorescence and improved sensitivity with excitation/emission maxima of approximately 568/581 nm [6].

  • Termination Option: To standardize measurement timing across multiple samples, the Amplex Red/UltraRed stop reagent (A33855) can be employed. This reagent terminates the enzymatic reaction while stabilizing the fluorescence signal for at least 3 hours, facilitating the analysis of large sample sets [6].

TMB-Based Colorimetric XO Activity Assay

A recently developed colorimetric method provides a simplified alternative for quantifying xanthine oxidase activity based on hydrogen peroxide detection:

  • Principle: This assay quantifies XO activity through the H₂O₂ generated during enzymatic turnover using a 3,3',5,5'-tetramethylbenzidine (TMB)-H₂O₂ system catalyzed by cupric ions. After incubation, the addition of cupric ions and TMB produces optical signals detectable with a UV-visible spectrometer or visually recognized [7].

  • Procedure: Incubate enzyme samples with an appropriate xanthine concentration (typically 0.5 mM) as the substrate in phosphate buffer (pH 7.4) at 37°C for 30 minutes. Include sodium azide (0.1-1.0 mM) in the reaction mixture to prevent potential interference from catalase enzyme. Add sufficient cupric ion solution (50-100 μM) and TMB (0.2-0.5 mM), then incubate for an additional 10-30 minutes to allow color development [7].

  • Detection and Analysis: Measure the absorbance at 450 nm, which directly correlates with XO activity through the formation of a di-imine (dication) yellow product. This method has demonstrated a strong correlation coefficient (0.9976) with established XO assays and offers relatively high precision with minimal interference [7].

Table 2: Comparison of Xanthine Oxidase Activity Assay Methods

Assay Type Detection Method Sensitivity Key Components Applications
Spectrophotometric Absorbance at 293 nm Moderate Xanthine, Tris buffer, XO Initial screening, kinetic studies
Fluorometric (Amplex Red) Fluorescence (Ex/Em ~571/585 nm) High Amplex Red, HRP, xanthine, XO High-throughput screening, low-activity samples
TMB-Based Colorimetric Absorbance at 450 nm Moderate to High TMB, cupric ions, xanthine, XO Rapid screening, visual assessment

Data Analysis and Interpretation

Calculation of Inhibition Kinetics

For comprehensive characterization of this compound inhibition, determine the IC₅₀ value (concentration producing 50% inhibition) by measuring inhibition percentages at various concentrations and fitting the data to a log-dose response curve using non-linear regression analysis. To elucidate the mechanism of inhibition, conduct enzyme kinetic studies by measuring initial reaction rates at varying xanthine concentrations (typically 10-200 μM) in the presence of different fixed concentrations of this compound [4].

Analyze the data using Lineweaver-Burk plots or other linear transformations to distinguish between competitive, noncompetitive, and uncompetitive inhibition mechanisms. As previously established, this compound exhibits noncompetitive inhibition, indicating binding to an allosteric site rather than the active center of xanthine oxidase [4]. Additionally, determine the inhibition constant (Kᵢ) through secondary plots of the slope or y-intercept from the Lineweaver-Burk analysis versus inhibitor concentration.

Validation and Quality Control

Implement appropriate quality control measures including positive controls (allopurinol with typical IC₅₀ of 0.24 ± 0.00 μg/mL) [2] and negative controls (reactions without inhibitor). Perform triplicate measurements for each experimental condition to ensure statistical reliability, expressing results as mean ± standard deviation. For the fluorometric Amplex Red assay, establish a standard curve with known H₂O₂ concentrations to validate the detection system's linear range and sensitivity [6].

Application Notes and Troubleshooting

High-Throughput Screening Applications

The methodologies described can be readily adapted for high-throughput screening of compound libraries for xanthine oxidase inhibitors. For this purpose, transition the assay to a 96-well or 384-well microplate format, reducing reaction volumes proportionally while maintaining final concentrations of key components. The fluorometric Amplex Red assay is particularly suitable for high-throughput applications due to its sensitivity and minimal interference from compound color or turbidity [6]. When screening natural product extracts, include appropriate controls to account for potential interference with the detection system, particularly for colored extracts or those with inherent fluorescence.

For immobilized enzyme approaches as described in recent literature, magnetic metal-organic frameworks (MOFs) can be employed to immobilize xanthine oxidase using EDC/NHS as a cross-linking agent. This technique enables efficient ligand fishing for potential inhibitors from complex mixtures such as plant extracts, as demonstrated by the successful identification of baicalin from Scutellaria baicalensis extracts [3]. This approach offers advantages for screening traditional Chinese medicine libraries and other natural product sources.

Troubleshooting Common Issues
  • Low Signal Intensity: Ensure fresh preparation of substrate solutions and proper storage of enzyme aliquots at -80°C to prevent activity loss. Check the pH of reaction buffers, as xanthine oxidase exhibits optimal activity around pH 7.5.

  • High Background Signal: Include appropriate blank controls containing all components except the enzyme. For spectrophotometric assays, ensure that test compounds do not absorb significantly at 293 nm, which could interfere with uric acid detection.

  • Non-Linear Kinetics: Use enzyme concentrations and incubation times that maintain linear initial velocity conditions. If non-linearity persists, consider substrate depletion or product inhibition effects and adjust reaction conditions accordingly.

  • Inconsistent Results Between Methods: Recognize that different detection methods (uric acid production vs. H₂O₂ generation) may yield varying results for certain inhibitors, particularly those that affect the oxidative half-reaction of xanthine oxidase.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the core experimental workflow for conducting xanthine oxidase inhibition assays and the molecular signaling pathways relevant to xanthine oxidase function in biological systems.

G Start Start Assay Preparation Buffer Prepare Reaction Buffer (50 mM Tris-HCl, pH 7.5) Start->Buffer Substrate Prepare Substrate Solution (1.5 mM xanthine) Buffer->Substrate Enzyme Prepare Enzyme Solution (0.1-0.2 U/mL XO) Substrate->Enzyme Inhibitor Add XO-IN-4 Inhibitor (Varying concentrations) Enzyme->Inhibitor Reaction Mix Components and Initiate Reaction at 37°C Inhibitor->Reaction Measurement Measure Product Formation Reaction->Measurement Spectro Spectrophotometric (293 nm absorbance) Measurement->Spectro Option 1 Fluor Fluorometric (Amplex Red, Ex/Em 571/585 nm) Measurement->Fluor Option 2 TMB TMB-Based Colorimetric (450 nm absorbance) Measurement->TMB Option 3 Analysis Data Analysis and IC50 Calculation Spectro->Analysis Fluor->Analysis TMB->Analysis End End and Interpretation Analysis->End

Figure 1: Experimental workflow for this compound inhibition assay.

G Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Oxidation Xanthine Xanthine Xanthine->XO Oxidation UricAcid Uric Acid Hyperuricemia Hyperuricemia UricAcid->Hyperuricemia XO->Xanthine XO->UricAcid ROS ROS Production (H2O2, O2•-) XO->ROS By-product Inhibitor XO-IN-4 Inhibitor (Non-competitive) Inhibitor->XO Inhibition OxidativeStress Oxidative Stress ROS->OxidativeStress Gout Gout Inflammation Hyperuricemia->Gout

Figure 2: Xanthine oxidase signaling pathway and inhibition mechanism.

Conclusion

The detailed protocols presented in this application note provide comprehensive methodologies for evaluating the inhibitory activity of this compound (4-nitrocinnamic acid) against xanthine oxidase in vitro. The combination of spectrophotometric, fluorometric, and colorimetric approaches enables robust characterization of inhibition potency and mechanism. The experimental data generated through these assays consistently demonstrate that this compound is a potent noncompetitive inhibitor with significant potential for further development as a therapeutic agent for hyperuricemia and gout [4]. These standardized protocols can be effectively implemented for routine screening of compound libraries, quality control of herbal products, and mechanistic studies of novel xanthine oxidase inhibitors.

References

Comprehensive Application Notes and Protocols: Xanthine Oxidase Inhibition Assay with Xanthine Oxidase-IN-4

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Xanthine Oxidase and Its Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid, with reactive oxygen species being generated as byproducts. This enzyme serves as a critical therapeutic target for the treatment of hyperuricemia and gout, as excessive production of uric acid leads to its deposition in joints and tissues, causing painful inflammation and tissue damage. [1] [2] Beyond its role in gout, XO-derived reactive oxygen species contribute to various pathological processes including vascular endothelial dysfunction, chronic heart failure, diabetes, and atherosclerosis, expanding the therapeutic potential of XO inhibitors. [2] [3]

The search for novel XO inhibitors has intensified due to limitations of current clinical treatments. Allopurinol, the most widely prescribed XO inhibitor, carries risks of severe adverse effects including Stevens-Johnson syndrome, toxic epidermal necrolysis, hepatic disorders, and renal dysfunction. [1] Similarly, febuxostat, another clinically approved XO inhibitor, has associated side effects observed during clinical applications. [2] These limitations have driven research into alternative inhibitor scaffolds with improved safety profiles, leading to the investigation of compounds such as Xanthine oxidase-IN-4 and related structural analogues.

Xanthine Oxidase Inhibitor Compounds

Structural Classes and Structure-Activity Relationships

Research has identified several promising structural classes of xanthine oxidase inhibitors beyond the conventional purine analogues:

  • 2-Amino-5-alkylidene-thiazol-4-ones: This class has demonstrated significant XO inhibitory activity, with one study identifying 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile as a potent inhibitor (IC~50~ = 17.16 μg/mL against commercial XO and 24.50 μg/mL against rat liver XO). Compounds containing the 4-cyanobenzylidene group or (indol-3-yl)methylene group at position 5 of the thiazol-4-one moiety consistently showed moderate to potent inhibition. These compounds also exhibited anti-inflammatory activity through potential NF-κB inhibition and obeyed the "Rule of Five" for drug-likeness. [4]

  • Coumarin derivatives: Structure-activity relationship studies reveal that 7-hydroxycoumarin (umbelliferone) serves as a key pharmacophore for XO inhibition, with an IC~50~ of 43.65 μM. The addition of a 6-hydroxy group (as in esculetin) significantly enhances activity (IC~50~ = 20.91 μM), while 6-methoxy substitution (as in scopoletin) or glycoside groups reduce inhibitory effects. The double bond in the coumarin structure appears essential for activity, as dihydrocoumarin shows diminished effects. [5]

  • Isocoumarin derivatives: A novel isocoumarin, 3,7-dihydroxy-5-methoxy-4,8-dimethyl-isocoumarin, isolated from Marantodes pumilum leaves, demonstrated exceptional XO inhibitory activity (IC~50~ = 0.66 ± 0.01 μg/mL), approaching the potency of allopurinol (IC~50~ = 0.24 ± 0.00 μg/mL). [1]

  • Amide derivatives: Recent QSAR studies using machine learning approaches have identified amide derivatives as promising XO inhibitors, with predictive models enabling efficient optimization of this structural class. [2]

  • Natural plant extracts: Extracts from Anredera cordifolia and Sonchus arvensis leaves have demonstrated dose-dependent XO inhibitory activity, with IC~50~ values of 635.25 ppm and 1345.93 ppm, respectively, and their combination showed additive effects. Phytochemical analysis revealed the presence of flavonoids, saponins, and steroids/triterpenoids as potential active constituents. [6]

Table 1: Comparative Xanthine Oxidase Inhibitory Activity of Different Compound Classes

Compound Class Representative Compound IC~50~ Value Reference Compound Reference IC~50~
2-Amino-5-alkylidene-thiazol-4-ones 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile 17.16 μg/mL Allopurinol 0.24 μg/mL [1]
Coumarins Esculetin 20.91 μM Allopurinol 0.88 ppm [6]
Coumarins Umbelliferone (7-hydroxycoumarin) 43.65 μM Allopurinol 0.88 ppm [6]
Isocoumarins 3,7-dihydroxy-5-methoxy-4,8-dimethyl-isocoumarin 0.66 μg/mL Allopurinol 0.24 μg/mL [1]
Plant Extracts Anredera cordifolia 70% ethanol extract 635.25 ppm Allopurinol 0.88 ppm [6]
Plant Extracts Sonchus arvensis 70% ethanol extract 1345.93 ppm Allopurinol 0.88 ppm [6]
Structure-Activity Relationship Principles

Key structural features influencing xanthine oxidase inhibition have been identified across multiple compound classes:

  • Hydrophobic interactions: Lipophilic substituents often enhance binding to the hydrophobic active site of xanthine oxidase. For 2-amino-5-alkylidene-thiazol-4-ones, compounds with 4-cyanobenzylidene or (indol-3-yl)methylene groups showed superior inhibition. [4]

  • Hydrogen bonding capacity: Hydrogen bond donors and acceptors, particularly hydroxyl groups at specific positions, significantly enhance inhibitory potency. In coumarins, the 7-hydroxy group is essential, with additional hydroxy groups at position 6 further enhancing activity. [5]

  • Steric effects: Bulky substituents at certain positions generally reduce activity, as observed with 8-substituted coumarin derivatives where larger substituents correlated with decreased inhibition. [5]

  • Electron-withdrawing groups: Electron-withdrawing substituents can enhance activity in certain contexts, as demonstrated by the superior activity of 4-cyanobenzylidene-substituted thiazol-4-ones compared to other substituents. [4]

Experimental Protocols for Xanthine Oxidase Inhibition Evaluation

Spectrophotometric XO Inhibition Assay

The spectrophotometric assay remains the gold standard for initial evaluation of XO inhibitory activity due to its reliability, simplicity, and cost-effectiveness. [1] [6]

3.1.1 Reagents and Materials
  • Xanthine oxidase enzyme: Commercial preparation from cow's milk (Sigma-Aldrich)
  • Substrate solution: 0.15 mM xanthine dissolved in 0.05 M potassium dihydrogen phosphate buffer (pH 7.8)
  • Buffer solution: 0.05 M potassium dihydrogen phosphate, pH 7.8
  • Test compound: this compound dissolved in DMSO (final DMSO concentration ≤1%)
  • Positive control: Allopurinol dissolved in DMSO
  • Reaction stop solution: 1 N HCl
  • Equipment: UV-Vis spectrophotometer with temperature control, quartz cuvettes, vortex mixer, water bath or incubator
3.1.2 Assay Procedure
  • Reaction mixture preparation: Prepare the reaction mixture containing 0.5 mL of test compound solution (at varying concentrations for dose-response assessment), 1.9 mL of phosphate buffer (0.05 M, pH 7.8), and 0.5 mL of xanthine solution (0.15 mM). [6]

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes to allow temperature equilibration. [6]

  • Enzyme initiation: Add 0.1 mL of xanthine oxidase solution (appropriately diluted in buffer) to start the reaction and mix immediately using a vortex mixer. [6]

  • Incubation: Incubate the complete reaction mixture at 37°C for exactly 30 minutes to allow uric acid formation. [6]

  • Reaction termination: Stop the reaction by adding 0.5 mL of 1 N HCl, which denatures the enzyme and halts uric acid production. [6]

  • Absorbance measurement: Measure the absorbance of the solution at 290 nm, which corresponds to the uric acid formation. Include appropriate blanks (without enzyme) and controls (without test compound) in each assay run. [6]

  • Calculation of inhibition: Calculate the percentage inhibition using the formula: % Inhibition = [(A - B) / A] × 100 where A is the change in absorbance without inhibitor and B is the change in absorbance with inhibitor. [6]

  • IC~50~ determination: Determine the IC~50~ value (concentration required for 50% inhibition) by testing a range of inhibitor concentrations and performing linear regression analysis of the inhibition curve. [6]

Cell-Based Intracellular XO Activity Assay

For evaluating intracellular XO inhibition, a sensitive chemiluminescent assay has been developed that enables measurement of XO activity in living endothelial cells. This method provides advantages for assessing cellular permeability and metabolic stability of inhibitors. [3]

3.2.1 Reagents and Materials
  • Cell culture: Human endothelial cells (e.g., HUVECs)
  • Cell culture media: Appropriate complete medium for endothelial cells
  • Chemiluminescent substrate: Luminol/catalyst system
  • Inhibitor compounds: this compound and controls (allopurinol/oxypurinol)
  • Cell dissociation reagent: Trypsin-EDTA or non-enzymatic dissociation buffer
  • Equipment: Luminometer, cell culture incubator, cell culture vessels, centrifugation equipment
3.2.2 Assay Procedure
  • Cell preparation: Culture endothelial cells to approximately 80% confluence under standard conditions (37°C, 5% CO~2~). [3]

  • Cell harvesting: Harvest cells using gentle dissociation and wash with appropriate buffer. [3]

  • Cell counting: Adjust cell concentration to 5 × 10³ cells per assay point. [3]

  • Inhibitor treatment: Treat cells with this compound at varying concentrations (typically ranging from 0.0 to 5.0 μM) for appropriate exposure time. [3]

  • Chemiluminescent measurement: Add luminol/catalyst chemiluminescent detection reagent to cells and measure luminescence immediately using a luminometer. [3]

  • Activity calculation: Relate chemiluminescence intensity to XO activity using appropriate standards and calculate percentage inhibition relative to untreated controls. [3]

  • IC~50~ determination: Determine IC~50~ values from concentration-response curves using non-linear regression analysis. [3]

Table 2: Comparison of Xanthine Oxidase Inhibition Assay Methods

Parameter Spectrophotometric Assay Cell-Based Chemiluminescent Assay
Principle Measurement of uric acid formation at 290 nm Detection of reactive oxygen species using luminol-based chemiluminescence
Time Required ~45 minutes per assay <20 minutes for measurement
Sensitivity Moderate High (limit of detection: 0.4 μU/mL)
Throughput Medium High (easily miniaturizable)
Cell Context No cellular context Intracellular activity in living endothelial cells
Cost Low Moderate
Information Gained Direct enzyme inhibition Cellular permeability, intracellular activity
Recommended Use Initial screening, IC~50~ determination Cellular efficacy, mechanism studies

Data Analysis and Interpretation

IC~50~ Calculation and Statistical Analysis

For both spectrophotometric and cell-based assays, dose-response curves should be generated by testing inhibitors across an appropriate concentration range (typically 5-8 concentrations in serial dilutions). The percentage inhibition at each concentration is calculated and plotted against logarithm of inhibitor concentration. The IC~50~ value is then determined by non-linear regression analysis of the dose-response curve using four-parameter logistic curve fitting according to the equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC~50~ - X) × Hillslope))

where Y is the response, X is the logarithm of concentration, Top and Bottom are the plateaus of the curve, and Hillslope describes the steepness of the curve.

All experiments should be performed in at least triplicate with appropriate controls included in each run. Results should be expressed as mean ± standard deviation (SD). Statistical comparisons between groups can be made using one-way analysis of variance (ANOVA) followed by post-hoc tests such as Tukey HSD for multiple comparisons, with significance set at p < 0.05. [6]

Interpretation of Results

When interpreting XO inhibition data, consider the following aspects:

  • Potency classification: Inhibitors with IC~50~ values < 1 μM are generally considered highly potent, IC~50~ 1-10 μM as moderately potent, and IC~50~ > 10 μM as weakly potent, though these classifications may vary based on structural class.

  • Mechanism of inhibition: Follow-up studies using Lineweaver-Burk plots can determine the inhibition mechanism (competitive, non-competitive, uncompetitive, or mixed). Previous studies have shown diverse mechanisms; for example, esculetin exhibits competitive inhibition, while 7-hydroxy-4-methylcoumarin shows mixed-type inhibition. [5]

  • Cellular efficacy: Compounds showing good inhibition in cell-free systems but poor activity in cell-based assays may have issues with membrane permeability or metabolic instability.

  • Specificity: Ideally, promising XO inhibitors should be tested against related enzymes (e.g., other oxidases) to assess selectivity and minimize off-target effects.

Experimental Workflow and Visualization

The following diagram illustrates the complete workflow for evaluating xanthine oxidase inhibitors, integrating both biochemical and cell-based approaches:

Diagram 1: Comprehensive Workflow for Xanthine Oxidase Inhibition Evaluation. The integrated approach combines biochemical assays for direct enzyme inhibition assessment with cell-based systems for evaluating intracellular activity and cellular permeability.

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • High background absorbance: Ensure proper preparation of blanks without enzyme and use high-quality xanthine substrate with minimal uric acid contamination. Filter buffers if necessary.

  • Poor reproducibility between replicates: Check enzyme stability and activity, ensure consistent timing for reaction initiation and termination, and verify proper mixing after enzyme addition.

  • Non-linear kinetics: Optimize enzyme concentration to ensure linear reaction kinetics during the assay period. Excessive enzyme concentration can lead to substrate depletion and non-linear kinetics.

  • Low inhibition by test compounds: Verify compound solubility and stability in assay buffer. Consider using alternative solvents with minimal DMSO concentration (≤1%).

  • High variation in cell-based assays: Use consistent cell passage numbers, ensure uniform cell seeding density, and standardize harvesting procedures.

Quality Control Measures
  • Enzyme activity validation: Regularly test enzyme activity with known substrates to ensure consistent performance across experiments.

  • Reference inhibitor inclusion: Include allopurinol or other known inhibitors as positive controls in each assay to validate system performance.

  • Linearity assessment: Confirm that the reaction rate is linear with respect to time and enzyme concentration under the chosen assay conditions.

  • Solvent controls: Ensure that solvent concentrations (especially DMSO) are consistent across all samples and do not exceed levels that might affect enzyme activity.

Conclusion

These application notes provide comprehensive protocols for evaluating the xanthine oxidase inhibitory activity of this compound using both biochemical and cell-based approaches. The integrated methodology enables thorough characterization of inhibitory potency, mechanism of action, and cellular efficacy. The spectrophotometric assay offers a robust, cost-effective method for initial screening and IC~50~ determination, while the chemiluminescent cell-based assay provides insights into intracellular activity and compound permeability. When properly implemented, these protocols yield reliable, reproducible data for advancing promising xanthine oxidase inhibitors through the drug discovery pipeline.

References

Established Xanthine Oxidase Inhibitors in Research and Clinic

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key details of clinically used and well-researched XOXO inhibitors, which are often used as benchmarks in preclinical studies [1].

Inhibitor Name Type / Origin Key Characteristics & Research Context Common Preclinical Dosing Notes

| Allopurinol [1] | Purine analogue, Synthetic | - First clinical XO inhibitor [1].

  • Used as a positive control in many in vitro and in vivo studies [2].
  • Can cause severe side effects like Stevens-Johnson syndrome [1]. | Dosing is often adjusted to achieve a target serum uric acid level in animal models of hyperuricemia. | | Febuxostat [1] | Non-purine, Synthetic | - Approved for clinical use after Allopurinol [1].
  • Also carries risks (e.g., cardiovascular events) [1].
  • A common benchmark in modern inhibitor studies. | | | Topiroxostat [1] | Non-purine, Synthetic | - More recently approved clinical inhibitor [1].
  • Used in management of gout and hyperuricemia [1]. | | | Natural Compounds (e.g., Isocoumarins, Flavonoids) [1] [2] | Natural Product | - Many novel inhibitors are inspired by or derived from natural products [1].
  • A new isocoumarin from Marantodes pumilum showed XO inhibitory activity (IC50 = 0.66 μg/mL) close to allopurinol in in vitro assays [2]. | For novel compounds, dosing is typically based on initial in vitro IC50 values and translated to in vivo models using body surface area calculations. |

Experimental Workflow for Preclinical Dosing

When specific dosing data for a new compound is unavailable, researchers typically follow a structured workflow to establish an effective and safe dosing regimen in animal models. The diagram below outlines this key pathway from initial in vitro testing to final in vivo protocol validation.

Start Start: Novel Compound (Xanthine oxidase-IN-4) InVitro In Vitro Assay Determine IC50 value Start->InVitro AnimalModel Select Animal Model (e.g., Rodent hyperuricemia model) InVitro->AnimalModel DoseCalc Calculate Initial In Vivo Dose Based on in vitro IC50 and body surface area conversion AnimalModel->DoseCalc PKStudy Pilot PK/PD Study Single-dose trial to assess plasma levels, uric acid reduction DoseCalc->PKStudy DoseRefine Refine Dosing Regimen Establish dose frequency and duration based on PK data PKStudy->DoseRefine Validate Validate Full Protocol DoseRefine->Validate End Established Dosing Protocol Validate->End

A Path Forward for Your Research

Given the lack of specific data for this compound, here are concrete steps you can take to obtain the necessary information for your application notes:

  • Consult Specialized Databases: Search patent literature, chemical vendor websites (e.g., MedChemExpress, Selleckchem, Tocris), and preclinical data repositories. The compound may be a research-grade chemical with a data sheet available from the supplier.
  • Refine Your Search Strategy: Use the exact compound identifier, which may include a specific CAS number. Broaden your search to include the chemical class of this compound to find studies on analogous compounds.
  • Consider Experimental Characterization: If the compound is truly novel, your application notes may need to be based on original data generated through the workflow described above.

References

A Research Workflow for Evaluating a Novel XO Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines a proposed workflow for characterizing the effects of a new XO inhibitor in a cell-based model.

G Start Start: Obtain XO Inhibitor Prep Compound Preparation and Cell Culture Start->Prep MTT Cell Viability Assay (e.g., MTT) Prep->MTT SubAssay In Vitro XO Activity Assay MTT->SubAssay CellAssay Cellular XO Activity Assay SubAssay->CellAssay Mech Mechanistic Studies CellAssay->Mech Data Data Analysis Mech->Data

Detailed Experimental Protocols

Here are detailed methodologies for key experiments in the workflow.

Compound Preparation and Cell Culture Treatment

This protocol covers the initial setup for treating cells with a XO inhibitor [1] [2].

  • Stock Solution Preparation:

    • Reconstitution: Dissolve the XO inhibitor (e.g., Xanthine oxidase-IN-4) in an appropriate solvent. This is a critical unknown parameter. Common solvents include DMSO or pure water, depending on the compound's solubility. The manufacturer's data sheet for the specific compound is essential.
    • Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the final solvent concentration in cell culture media (typically <0.1% for DMSO).
    • Storage: Aliquot and store at the recommended temperature (often -20°C or -80°C).
  • Working Solution & Treatment:

    • Dilution: Serially dilute the stock solution into pre-warmed cell culture medium to create the desired range of working concentrations.
    • Cell Seeding: Seed an appropriate cell line (e.g., THP-1 human myeloid cells [1] or primary rat cardiac microvascular endothelial cells [2]) in multi-well plates. Allow cells to adhere and reach the desired confluence (e.g., 60-80%).
    • Treatment: Replace the medium with the compound-containing working solutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known XO inhibitor like allopurinol).
    • Incubation: Incubate cells for the predetermined time (e.g., 4-24 hours [1] [2]) in a standard cell culture incubator (37°C, 5% CO₂).
Cell Viability Assessment (MTT Assay)

This colorimetric assay measures mitochondrial activity as a proxy for cell health after inhibitor treatment.

  • Principle: Viable cells reduce yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
  • Procedure:
    • After treatment, add MTT reagent (e.g., 0.5 mg/mL final concentration) directly to the culture medium.
    • Incubate for 2-4 hours at 37°C.
    • Carefully remove the medium without disturbing the formed formazan crystals.
    • Solubilize the crystals by adding an organic solvent like DMSO or isopropanol.
    • Shake the plate gently for 10-15 minutes.
    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630-690 nm.
  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.
In Vitro XO Inhibition Assay (Colorimetric)

This is a cell-free assay to directly confirm and quantify the inhibitor's effect on XO enzyme activity [3].

  • Principle: XO catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance peak at 295 nm. Inhibitor potency (IC₅₀) is determined by measuring the reduction in uric acid production.
  • Reaction Mixture:
    • Phosphate buffer (pH 7.5, 50 mM)
    • Xanthine substrate (e.g., 150 µM)
    • XO enzyme (e.g., 0.1 U/mL)
    • Varying concentrations of the XO inhibitor.
  • Procedure:
    • Pre-incubate the inhibitor with the enzyme in buffer for 5-15 minutes at 37°C.
    • Initiate the reaction by adding the xanthine substrate.
    • Immediately monitor the increase in absorbance at 295 nm kinetically for 5-10 minutes.
    • Include a negative control (no inhibitor) and a blank (no enzyme).
  • Data Analysis: Calculate the rate of reaction (∆A/min) for each concentration. Plot % inhibition vs. inhibitor concentration to determine the IC₅₀ value.

Expected Outcomes and Data Interpretation

The table below summarizes the anticipated results from a well-characterized XO inhibitor.

Experiment Key Parameter Expected Outcome with Effective Inhibitor Notes/Cautions
Cell Viability (MTT) % Viability vs. Control High viability at low concentrations; potential toxicity at very high concentrations. Establishes a non-toxic concentration range for subsequent assays.
In Vitro XO Activity IC₅₀ Value A concentration-dependent decrease in uric acid production, yielding a quantifiable IC₅₀. Directly measures compound-enzyme interaction. IC₅₀ values can be compared to known drugs (e.g., allopurinol).
Cellular XO Activity Uric Acid/H₂O₂ Production Significant reduction in uric acid or ROS in treated cells compared to vehicle control. Confirms the inhibitor is cell-permeable and active in a physiological context.
Mechanistic Studies Target Protein/Marker Levels Downstream effects such as reduced mTOR phosphorylation [1] or lower cytosolic Ca²⁺ [2]. Validates the proposed mechanism of action within the relevant biological pathway.

Mechanistic Insights & Signaling Pathways

XOI compounds like allopurinol are known to disrupt key cellular pathways. The following diagram integrates findings from the search results on how XO inhibition affects myeloid and endothelial cells [1] [2].

G Stimuli Pro-inflammatory stimuli (e.g., LPS) or Growth Factors (e.g., SCF) HIF_AP1 ↑ HIF-1 & AP-1 Transcription Factors Stimuli->HIF_AP1 XO_Expr ↑ XO Expression & Activity HIF_AP1->XO_Expr UA_ROS Production of Uric Acid & ROS XO_Expr->UA_ROS mTOR mTOR Pathway Activation (Cell Growth/Translation) UA_ROS->mTOR H_R Hypoxia/Reoxygenation (H/R) JAK2 JAK2 & PI3K Signaling Activation H_R->JAK2 Ca ↑ Cytosolic Ca²⁺ JAK2->Ca XDH_XO XDH to XO Conversion Ca->XDH_XO XDH_XO->UA_ROS XOI XO Inhibitor (XOI) Treatment XOI->UA_ROS Blocks XOI->mTOR Downregulates XOI->Ca Prevents Increase

Critical Next Steps for Your Research

  • Locate the Supplier's Data Sheet: The most reliable information on solubility, recommended storage conditions, and in vitro potency (IC₅₀) will come from the manufacturer (e.g., MedChemExpress, Cayman Chemical, Sigma-Aldrich, etc.).
  • Consult Scientific Literature: Perform a targeted literature search on platforms like PubMed and Google Scholar using the exact compound name. Look for any recent publications where it has been used.
  • Empirical Optimization: Use the supplier's information as a starting point and perform small-scale pilot experiments to empirically determine the optimal working concentrations and treatment durations for your specific cell model.

References

Comprehensive Application Notes and Protocols for Xanthine Oxidase Inhibitor Synthesis and Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Xanthine Oxidase and Therapeutic Inhibition

Xanthine oxidase (XO) is a molybdo-flavoenzyme that plays a crucial role in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This enzymatic process occurs in the liver and is primarily responsible for uric acid production in humans. Elevated XO activity leads to hyperuricemia, a condition characterized by excessive uric acid in the bloodstream that can result in gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and surrounding tissues. The clinical significance of XO extends beyond gout, with research indicating involvement in various pathological conditions including cardiovascular diseases, chronic wounds, diabetes, and metabolic syndrome [1] [2].

The therapeutic inhibition of xanthine oxidase represents a cornerstone in the management of hyperuricemia and gout. XO inhibitors function by blocking the catalytic activity of the enzyme, thereby reducing uric acid production. Currently, three major XO inhibitors are approved for clinical use: allopurinol (a purine analog), febuxostat, and topiroxostat (both non-purine inhibitors). However, these drugs are associated with significant adverse effects, including hypersensitivity reactions, hepatic disorders, and cardiovascular complications, necessitating the development of safer and more efficacious alternatives [1]. This application note provides comprehensive synthetic methodologies, characterization protocols, and evaluation techniques for novel xanthine oxidase inhibitors, with a focus on promising chemical scaffolds identified in recent research.

Inhibitor Design and Structural Insights

Xanthine Oxidase Structure and Catalytic Mechanism

Xanthine oxidase exists as a homodimeric complex with a molecular weight of approximately 290-300 kDa. Each subunit contains three distinct redox centers: a molybdenum cofactor (Moco) where substrate oxidation occurs, two iron-sulfur clusters [2Fe-2S], and a flavin adenine dinucleotide (FAD) domain. The Moco center represents the primary site for catalytic activity, featuring a molybdopterin unit with the molybdenum atom coordinated by terminal oxygen, sulfur atoms, and a terminal hydroxide group. The mechanism of xanthine oxidation involves nucleophilic attack by the MoVI-O− group on the carbon substrate, followed by hydride transfer to the Mo=S entity, resulting in the formation of uric acid [3] [2].

Table 1: Key Structural Components of Xanthine Oxidase

Structural Component Function Ligand Interaction
Molybdenum Cofactor (Moco) Primary catalytic site Binds substrate and inhibitors
Fe-S Centers (2Fe-2S) Electron transfer Facilitates redox reactions
FAD Domain Oxidant substrate binding Interacts with NAD+ or oxygen
Substrate Binding Channel Guides substrate to active site Accommodates planar heterocycles
Design Strategies for Xanthine Oxidase Inhibitors

Modern XO inhibitor design employs several strategic approaches, including fragment-based drug design (FBDD) and molecular hybridization techniques. These methods aim to enhance selectivity toward the enzyme while imparting multifunctional properties to the inhibitory compounds. The most successful designs typically feature:

  • Planar heterocyclic systems that effectively occupy the flat active site of XO
  • Hydrogen bond donors/acceptors that interact with key amino acid residues
  • Hydrophobic substituents that enhance binding affinity through van der Waals interactions
  • Structural features that mimic the natural substrates, hypoxanthine and xanthine

Recent research has explored various heterocyclic systems as XO inhibitors, with pyranopyrazoles, thiadiazolopyrimidinones, and isocoumarins demonstrating significant inhibitory activity. Natural products have also served as inspiration, with flavonoids such as kaempferol, myricetin, and quercetin identified as planar inhibitors that effectively bind to the XO active site [4] [1].

Synthetic Protocols for Xanthine Oxidase Inhibitors

Synthesis of Pyranopyrazole-Based Inhibitors

Pyranopyrazole derivatives have emerged as highly potent xanthine oxidase inhibitors, with IC₅₀ values reaching the sub-micromolar range. The following protocol describes the synthesis of pyranopyrazole analogs (9a-d and 10a-d) that have demonstrated significant XO inhibitory activity [5].

Materials:

  • 2-arylacetohydrazide (1.0 equiv)
  • Ethyl acetoacetate (1.2 equiv)
  • Indoline-2,3-dione (isatin, 1.0 equiv)
  • Ethyl 2-cyanoacetate or malononitrile (1.2 equiv)
  • Ethanol (anhydrous) or mixed solvent system (EtOH/H₂O)
  • Catalytic acid (acetic acid) or base (piperidine)
  • Ultrasound apparatus with temperature control

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-arylacetohydrazide (10 mmol), ethyl acetoacetate (12 mmol), indoline-2,3-dione (10 mmol), and ethyl 2-cyanoacetate (12 mmol).
  • Add 20 mL of anhydrous ethanol and 2-3 drops of piperidine as a basic catalyst.
  • Place the reaction mixture in an ultrasound bath and irradiate at 40-50°C for 15-25 minutes. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 3:7).
  • Upon completion, cool the reaction mixture to room temperature. The product typically precipitates spontaneously.
  • Collect the solid by vacuum filtration and wash with cold ethanol (2 × 5 mL).
  • Recrystallize the crude product from ethanol to obtain pure pyranopyrazole derivatives as crystalline solids.
  • Characterize the compounds using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, MS) and elemental analysis.

Note: This ultrasound-mediated, one-pot, four-component condensation reaction typically provides favorable yields ranging from 79% to 92% with significant reduction in reaction time compared to conventional heating methods [5].

Synthesis of Thiadiazolopyrimidinone Derivatives

Thiadiazolopyrimidinones represent another promising class of XO inhibitors, with several compounds demonstrating superior potency to allopurinol. The following protocol outlines the synthesis of 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives [6].

Materials:

  • 5-Methyl-1,3,4-thiadiazol-2-amine (1.0 equiv)
  • Various phenoxyacetyl chlorides (1.1 equiv)
  • Pyridine (as base and solvent)
  • Anhydrous dimethylformamide (DMF)
  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under nitrogen atmosphere, suspend 5-methyl-1,3,4-thiadiazol-2-amine (10 mmol) in anhydrous pyridine (15 mL).
  • Slowly add the appropriate phenoxyacetyl chloride (11 mmol) dropwise with stirring at 0°C.
  • After complete addition, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
  • Monitor reaction progress by TLC. Upon completion, carefully pour the reaction mixture into crushed ice (50 g) with vigorous stirring.
  • Filter the precipitated solid and wash with cold water followed by cold ethanol.
  • Purify the crude product using silica gel column chromatography with ethyl acetate/hexane gradient elution.
  • Characterize the final compounds using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Key Intermediates and Derivatives: The synthetic approach allows for the introduction of various substituents on the phenoxy ring, enabling structure-activity relationship studies. Compounds 6a, 6b, 6d, and 6f have shown particularly promising inhibition against multiple sources of xanthine oxidase, with potency exceeding that of allopurinol based on IC₅₀ values [6].

Experimental Characterization and Biological Evaluation

In Vitro Xanthine Oxidase Inhibition Assay

Principle: This spectrophotometric assay measures the inhibition of xanthine oxidase activity by monitoring the production of uric acid from xanthine at 295 nm [7].

Reagents:

  • Xanthine oxidase enzyme (commercial source, typically from cow's milk)
  • Xanthine substrate (1.0 mM stock solution in 0.1 M NaOH)
  • Phosphate buffer (50 mM, pH 7.4)
  • Test compounds dissolved in DMSO (final concentration <1%)
  • Allopurinol (positive control)

Procedure:

  • Prepare a series of test compound solutions in DMSO at varying concentrations (typically 0.1-100 μM).
  • In a quartz cuvette, add 850 μL of phosphate buffer, 50 μL of xanthine solution, and 50 μL of test compound solution.
  • Initiate the reaction by adding 50 μL of xanthine oxidase solution (0.2 U/mL final concentration).
  • Immediately monitor the increase in absorbance at 295 nm for 3 minutes using a UV-Vis spectrophotometer.
  • Calculate the reaction rate from the linear portion of the absorbance-time curve.
  • Determine percentage inhibition using the formula: % Inhibition = [(Control rate - Test rate)/Control rate] × 100
  • Generate IC₅₀ values by plotting inhibition percentages against inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.

Quality Control:

  • Include a blank containing all components except the enzyme
  • Perform all assays in triplicate
  • Use allopurinol as a reference standard in each experiment
  • Ensure DMSO concentration is consistent across all samples
Enzyme Kinetics and Mechanism of Inhibition

To determine the inhibition mechanism (competitive, non-competitive, or mixed-type), conduct kinetic studies with varying concentrations of both substrate and inhibitor [8].

Procedure:

  • Perform the standard inhibition assay at multiple xanthine concentrations (0.05-0.5 mM) and multiple inhibitor concentrations.
  • Plot the data using Lineweaver-Burk (double reciprocal) plots.
  • Analyze the pattern of line intersections to determine the inhibition type.
  • Calculate Ki values using appropriate equations for the determined inhibition type.

Recent studies have identified that many potent XO inhibitors, including compound 5n from the pyran series and compound 10d from pyranopyrazoles, exhibit mixed-type inhibition, suggesting they can bind to both the free enzyme and the enzyme-substrate complex [8] [5].

Table 2: Potency of Selected Xanthine Oxidase Inhibitors

Compound Class Specific Compound IC₅₀ Value Reference Compound Inhibition Type
Pyranopyrazole 10d 0.09 ± 0.22 µM Allopurinol (0.14 ± 0.10 µM) Mixed-type
Pyranopyrazole 9c 0.12 ± 0.11 µM Allopurinol (0.14 ± 0.10 µM) Mixed-type
Isocoumarin 3,7-dihydroxy-5-methoxy-4,8-dimethyl-isocoumarin 0.66 ± 0.01 µg/mL Allopurinol (0.24 ± 0.00 µg/mL) Not specified
4H-fused pyrans 5n 0.59 µM Allopurinol Mixed-type
Thiadiazolopyrimidinones 6a Varies by source, more potent than allopurinol Allopurinol MOS interaction

Computational Studies and Molecular Modeling

Molecular Docking Protocols

Molecular docking studies provide insights into the binding interactions between inhibitors and the xanthine oxidase active site, facilitating rational drug design [6] [5].

Software and Tools:

  • Protein Data Bank (PDB ID: 1FIQ for bovine XO, commonly used as homology model for human XO)
  • Molecular docking software (AutoDock Vina, Glide, or similar)
  • Visualization software (PyMOL, Chimera)
  • Energy minimization tools (OpenBabel, CORINA)

Procedure:

  • Protein Preparation:

    • Retrieve the XO crystal structure from PDB
    • Remove water molecules and co-crystallized ligands
    • Add hydrogen atoms and optimize protonation states
    • Assign partial charges using appropriate force fields
  • Ligand Preparation:

    • Draw inhibitor structures or retrieve from databases
    • Perform geometry optimization using molecular mechanics or semi-empirical methods
    • Assign appropriate torsion angles and rotatable bonds
  • Docking Simulation:

    • Define the active site box centered on the molybdenum cofactor
    • Set docking parameters and run multiple docking simulations
    • Cluster results based on binding conformation and score
    • Analyze key interactions with amino acid residues (Glu802, Arg880, Thr1010, Val1011)
  • Binding Affinity Analysis:

    • Calculate binding energies for top poses
    • Identify hydrogen bonds, π-π stacking, and hydrophobic interactions
    • Correlate computational results with experimental IC₅₀ values

Studies have revealed that the most potent inhibitors typically form multiple hydrogen bonds with key residues in the active site and demonstrate strong interaction with the molybdenum-oxygen-sulfur (MOS) complex, a critical component of the XO catalytic center [6].

XO_Inhibition_Pathway Inhibitor XO Inhibitor Administration XO_Enzyme Xanthine Oxidase Enzyme Inhibitor->XO_Enzyme Purine_Metabolism Purine Metabolism (Hypoxanthine → Xanthine → Uric Acid) XO_Enzyme->Purine_Metabolism Uric_Acid Uric Acid Production Purine_Metabolism->Uric_Acid Hyperuricemia Hyperuricemia Uric_Acid->Hyperuricemia Gout Gout Arthritis Hyperuricemia->Gout Kidney_Stones Uric Acid Kidney Stones Hyperuricemia->Kidney_Stones Cardiovascular_Risk Cardiovascular Risk Hyperuricemia->Cardiovascular_Risk ROS_Production ROS Production (Superoxide, H₂O₂) Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Tissue_Damage Tissue Damage Oxidative_Stress->Tissue_Damage Inflammation Inflammation Oxidative_Stress->Inflammation

Figure 1: Xanthine Oxidase Inhibition Pathway - This diagram illustrates the therapeutic mechanism of xanthine oxidase inhibitors in preventing hyperuricemia and associated pathological conditions.

Formulation Considerations and Development Pathways

Pharmacokinetic Optimization

Successful development of xanthine oxidase inhibitors requires careful consideration of pharmacokinetic properties to ensure adequate bioavailability and therapeutic efficacy. Key factors include:

  • Solubility: Many heterocyclic XO inhibitors exhibit poor aqueous solubility, which may require formulation strategies such as salt formation, nano-crystallization, or inclusion complexation with cyclodextrins.
  • Metabolic Stability: Evaluate susceptibility to hepatic metabolism using liver microsomal assays. Introduce strategic substituents to block metabolic hot spots while maintaining inhibitory potency.
  • Tissue Distribution: Target organs for XO inhibition include liver and intestine, the primary sites of uric acid production. Optimize molecular properties to ensure adequate exposure in these tissues.
Preclinical Development Pathway

The typical development pathway for novel xanthine oxidase inhibitors includes:

  • In Vitro Profiling:

    • XO inhibitory potency (IC₅₀ determination)
    • Selectivity against related enzymes (aldehyde oxidase)
    • Cytotoxicity assessment in hepatocyte models
    • Metabolic stability in liver microsomes
  • In Vivo Efficacy Studies:

    • Hyperuricemic animal models (oxonate-induced in rodents)
    • Measurement of serum uric acid reduction
    • Evaluation of urate crystal deposition in joints
    • Assessment of anti-inflammatory effects
  • Safety Pharmacology:

    • Cardiovascular safety (hERG binding, QT prolongation)
    • Genotoxicity assays (Ames test, micronucleus)
    • Repeated-dose toxicity studies

Recent advances in XO inhibitor development have highlighted the importance of multifunctional properties, with some candidates demonstrating additional antioxidant or anti-inflammatory activities that may provide enhanced therapeutic benefits [1].

Experimental_Workflow Compound_Design Compound Design (Heterocyclic Core Selection) Synthesis Chemical Synthesis (Microwave/Ultrasound Assisted) Compound_Design->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR, Elemental Analysis) Purification->Characterization Biological_Testing Biological Evaluation (XO Inhibition Assay, IC₅₀ Determination) Characterization->Biological_Testing Computational_Analysis Computational Studies (Molecular Docking, Binding Interactions) Biological_Testing->Computational_Analysis SAR_Analysis Structure-Activity Relationship (Substituent Effects Analysis) Computational_Analysis->SAR_Analysis Lead_Optimization Lead Optimization (Potency, Selectivity, PK Properties) SAR_Analysis->Lead_Optimization

Figure 2: Experimental Workflow for XO Inhibitor Development - This diagram outlines the systematic approach for designing, synthesizing, and evaluating novel xanthine oxidase inhibitors.

Conclusion and Future Perspectives

The development of novel xanthine oxidase inhibitors continues to be an active research area with significant clinical implications. The synthetic protocols and evaluation methods outlined in this application note provide a robust framework for discovering and optimizing new XO inhibitors with improved efficacy and safety profiles. Recent advances have identified several promising chemical scaffolds, particularly pyranopyrazoles and thiadiazolopyrimidinones, which demonstrate potent inhibitory activity in the sub-micromolar range.

Future directions in XO inhibitor development should focus on multifunctional compounds that address both uric acid production and oxidative stress components of xanthine oxidase pathology. Additionally, the integration of structure-based drug design and computational approaches will facilitate the rational optimization of inhibitor specificity and pharmacokinetic properties. The continued exploration of natural product-inspired structures may also yield novel chemotypes with unique binding interactions and improved safety profiles.

References

Physicochemical Properties and Storage of XO Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

While exact data for Xanthine oxidase-IN-4 is unavailable, the handling practices for similar XO inhibitors can provide strong guidance. The following table summarizes solubility and stability considerations for well-known XO inhibitors, which are often used in research.

Table 1: Properties and Handling of Reference Xanthine Oxidase Inhibitors

Inhibitor Name Solubility & Formulation Insights Storage Conditions Key Stability Findings
Febuxostat Poor aqueous solubility (BCS Class II). Formulation strategies include amorphous solid dispersions with polymers like Kolliphor P 188/P 237 to enhance dissolution [1]. Standard laboratory conditions (details not specified in available literature) Solid dispersion formulations demonstrate that the amorphous form is critical for maintaining enhanced solubility [1].
Allopurinol Frequently used as a reference standard in bioactivity assays, often dissolved in DMSO or phosphate buffer [2] [3]. Standard laboratory conditions (details not specified in available literature) Serves as a stable benchmark for comparative IC₅₀ measurements in enzymatic assays [3].
Phenolic Compounds (e.g., Gallic Acid) Stability is pH-dependent. Unstable in alkaline conditions (pH 7.4-8.3), leading to degradation and formation of new active dimers [2]. Solutions should be prepared fresh and acidified (e.g., with HClO₄) post-incubation to halt degradation if immediate analysis is not possible [2]. Incubation at 35°C for 1 hour at pH 7.4 leads to significant degradation; stability decreases with increasing pH [2].

Experimental Protocols for Solubility and Stability Assessment

The following are generalized protocols adapted from methods used to study other xanthine oxidase inhibitors. You can adapt them to characterize this compound.

Protocol 1: Assessing Stability in Buffer Solutions

This protocol is adapted from studies on the stability of polyphenols under physiological pH conditions [2].

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
  • Incubation: Add a small aliquot of the stock solution (e.g., 100 µL) to the appropriate pre-warmed buffer (e.g., 900 µL of phosphate buffer, pH 7.4). Mix thoroughly and incubate at the desired temperature (e.g., 35°C) for a set duration.
  • Reaction Quenching: After incubation, acidify the solution immediately (e.g., by adding 100 µL of 3% HClO₄) to stop any potential alkaline-driven degradation.
  • Analysis: Analyze the solution using HPLC to quantify the remaining parent compound. Compare the peak area to a non-incubated control to calculate the degradation ratio [2].

The workflow below illustrates the key steps of this stability assessment protocol:

G Start Prepare Stock Solution (DMSO) A Dilute in Buffer (pH 6.8-8.3) Start->A B Incubate at 35°C (Set Duration) A->B C Quench Reaction (Acidify with HClO₄) B->C D HPLC Analysis C->D E Compare to Control (Calculate % Remaining) D->E

Protocol 2: Kinetic Solubility Determination

This method provides a practical assessment of a compound's solubility in relevant solvents.

  • Solvent Preparation: Prepare a series of relevant solvents (e.g., water, phosphate buffer at various pH levels, DMSO).
  • Saturation: Add an excess of solid this compound to each solvent. Vortex vigorously.
  • Equilibration: Agitate the mixtures for a defined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.
  • Separation: Centrifuge the suspensions at high speed (e.g., 15,000 × g) to separate the undissolved solid.
  • Quantification: Dilute the supernatant as needed and analyze the concentration of the dissolved compound using a validated UV-Vis spectrophotometry or HPLC-UV method. Compare against a standard calibration curve.

Recommended Handling and Storage Practices

Based on the handling of analogous compounds, here are prudent practices for managing this compound:

  • Storage of Solid Material: For the solid powder, it is advisable to store the compound desiccated at -20°C, protected from light. These conditions minimize thermolytic and photolytic degradation over the long term.
  • Preparation of Solutions: For initial experiments, prepare stock solutions in a high-quality solvent like DMSO. This is standard practice for dissolving many poorly soluble organic compounds in pharmaceutical research.
  • Handling of Aqueous Solutions: Given the evidence of pH-dependent degradation in other inhibitors [2], aqueous solutions of this compound should be prepared immediately before use and not stored for extended periods.

Important Limitations and Future Directions

A significant challenge is the absence of specific structural information for this compound in the public domain. This limits the ability to make more precise predictions about its behavior.

  • Computational Modeling: If the structure becomes available, modern computational approaches like machine-learning QSAR models [4] [5] and molecular dynamics simulations [6] could be employed to predict its solubility and interaction with the xanthine oxidase enzyme.
  • Experimental Characterization: The protocols outlined above provide a starting point for empirical characterization. Determining the LogP, pKa, and intrinsic solubility will be crucial for comprehensive development.

References

Comprehensive Application Notes and Protocols: Pharmacokinetics Study Design for Xanthine Oxidase-IN-4

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Xanthine Oxidase Biology and Clinical Significance

Xanthine oxidoreductase (XOR) is a molybdo-flavoenzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). This enzyme catalyzes the final two steps in purine catabolism, converting hypoxanthine to xanthine and subsequently to uric acid. The XO form utilizes molecular oxygen as an electron acceptor, generating reactive oxygen species (ROS) including superoxide anion and hydrogen peroxide during substrate oxidation. [1] [2] These enzymatic activities have significant clinical implications, as elevated serum uric acid levels resulting from XO activity are directly associated with the pathogenesis of gout, while the ROS produced contribute to oxidative stress in various pathological conditions including cardiovascular diseases, metabolic syndrome, and chronic inflammation. [1] [2] [3]

The clinical importance of xanthine oxidase extends beyond its role in purine metabolism. Increased XO activity has been implicated in endothelial dysfunction, vascular inflammation, and atherosclerosis pathogenesis through ROS-mediated mechanisms. [4] [5] Additionally, during hypoxic-ischemic events, XO transformation to its oxidase form and subsequent ROS generation upon reoxygenation contributes significantly to tissue damage, making it a potential therapeutic target in conditions like hypoxic-ischemic encephalopathy. [6] The enzyme's structural characteristics, including its homodimeric organization with two flavin adenine dinucleotide (FAD) molecules, two molybdenum atoms, and eight iron atoms per enzymatic unit, make it highly susceptible to pharmacological inhibition. [1]

Xanthine Oxidase Inhibitors in Drug Development

Xanthine oxidase inhibitors represent a therapeutically important class of drugs primarily used for managing hyperuricemia and gout. These inhibitors work by competitively blocking the active site of xanthine oxidase, thereby reducing the conversion of hypoxanthine and xanthine to uric acid. [2] Traditional XO inhibitors include allopurinol and its active metabolite oxypurinol, which are purine analogs that effectively reduce serum uric acid levels but carry limitations such as the need for dose adjustment in renal impairment and rare but severe hypersensitivity reactions. [7] [6] The development of novel non-purine selective inhibitors like febuxostat and topiroxostat has expanded therapeutic options, offering improved specificity and dual excretion pathways that permit use in patients with mild to moderate renal impairment. [8] [4]

Recent research has focused on discovering next-generation XO inhibitors with enhanced efficacy and safety profiles. Clinical studies of investigational compounds like LC350189 have demonstrated promising pharmacokinetic and pharmacodynamic properties, with dose-proportional exposure and substantial serum uric acid reduction in healthy subjects. [7] The development of Xanthine oxidase-IN-4 represents a continuation of these efforts, aiming to provide a therapeutic agent with optimal pharmacokinetic characteristics, minimal drug interactions, and favorable tolerability. Understanding the pharmacokinetic profile of this novel compound through well-designed clinical studies is essential for establishing appropriate dosing regimens and predicting its clinical behavior in target patient populations.

Study Objectives and Endpoints

Primary Objectives
  • To characterize the single-dose pharmacokinetics of this compound following oral administration in healthy subjects by assessing key parameters including maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the plasma concentration-time curve (AUC~0-t~ and AUC~0-∞~), elimination half-life (t~1/2~), apparent oral clearance (CL/F), and apparent volume of distribution (V~d~/F).
  • To characterize the multiple-dose pharmacokinetics of this compound following once-daily oral administration for 7-14 days, including assessment of accumulation ratios (R~ac~), steady-state concentrations (C~ss~), and time to reach steady state.
  • To evaluate the dose proportionality of this compound across the proposed dose range (10-600 mg) following single and multiple administrations.
Secondary Objectives
  • To assess the pharmacodynamic effects of this compound on serum uric acid levels, urinary uric acid excretion, and xanthine oxidase activity biomarkers following single and multiple doses.
  • To investigate the safety and tolerability profile of this compound after single and multiple oral administrations through comprehensive monitoring of adverse events, clinical laboratory parameters, vital signs, and electrocardiograms.
  • To evaluate the influence of food on the pharmacokinetics of this compound following single-dose administration under fasting and fed conditions.
  • To identify and quantify the major metabolites of this compound and characterize their pharmacokinetic profiles.
Exploratory Objectives
  • To establish population pharmacokinetic models for this compound and its major metabolites, including assessment of covariates such as demographic factors and laboratory parameters.
  • To develop pharmacokinetic-pharmacodynamic (PK-PD) models describing the relationship between this compound exposure and serum uric acid reduction.
  • To investigate potential correlations between pharmacokinetic parameters and specific safety or tolerability findings.

Experimental Design Overview

Overall Study Structure

This comprehensive clinical pharmacology study will employ a randomized, double-blind, placebo-controlled, dose-escalation design to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound. The study will be conducted in two sequential parts: a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase. The SAD phase will investigate single oral administrations across a range of doses, while the MAD phase will evaluate once-daily dosing for 7-14 days. Both phases will incorporate sentinel dosing (1-2 subjects per cohort receiving active drug with placebo group randomization) to enhance safety monitoring before full cohort enrollment. The study will be conducted at a dedicated clinical research unit with continuous medical supervision to ensure subject safety and data integrity. [7]

The study design incorporates elements from successful clinical trials of similar xanthine oxidase inhibitors, including the use of balanced incomplete block designs for efficient dose allocation and single-blind methodologies for initial safety assessment. [9] A PROBE (Prospective, Randomized, Open-label, Blinded Endpoint) design will be implemented for certain comparative analyses to maintain objectivity in endpoint assessment while reflecting real-world usage conditions. [4] The overall study structure is summarized in the following workflow diagram:

G cluster_SAD SAD Phase cluster_MAD MAD Phase Start Protocol Finalization SC Screening & Enrollment Start->SC Randomize Randomization SC->Randomize SAD Single Ascending Dose (SAD) Randomize->SAD Washout Washout Period SAD->Washout Dose1 Cohort 1: 10 mg (6 active : 2 placebo) MAD Multiple Ascending Dose (MAD) Washout->MAD FU Follow-up & Analysis MAD->FU MDose1 Cohort 1: 100 mg QD (8 active : 2 placebo) Dose2 Cohort 2: 25 mg (6 active : 2 placebo) Dose1->Dose2 Dose3 Cohort 3: 50 mg (8 active : 2 placebo) Dose2->Dose3 Dose4 Cohort 4: 100 mg (8 active : 2 placebo) Dose3->Dose4 Dose5 Cohort 5: 200 mg (8 active : 2 placebo) Dose4->Dose5 Dose6 Cohort 6: 400 mg (8 active : 2 placebo) Dose5->Dose6 Dose7 Cohort 7: 600 mg (8 active : 2 placebo) Dose6->Dose7 FoodEffect Food Effect Substudy (200 mg fasted vs fed) Dose7->FoodEffect MDose2 Cohort 2: 200 mg QD (8 active : 2 placebo) MDose1->MDose2 MDose3 Cohort 3: 400 mg QD (8 active : 2 placebo) MDose2->MDose3 MDose4 Cohort 4: 600 mg QD (6 active : 2 placebo) MDose3->MDose4

Dose Selection and Rationale

The dose range for this study (10-600 mg) was selected based on comprehensive preclinical data, including in vitro inhibition assays and in vivo efficacy studies in appropriate animal models. The starting dose of 10 mg represents 1/60 of the highest non-severely toxic dose (HNSTD) from animal studies or 1/10 of the no-observed-adverse-effect-level (NOAEL) from toxicology studies, applying appropriate safety margins according to regulatory guidelines. Subsequent dose levels were determined using a modified Fibonacci sequence (25, 50, 100, 200, 400, 600 mg) to allow for careful dose escalation while minimizing subject exposure to potential risks. [7]

The selection of the highest planned dose (600 mg) incorporates safety margins relative to the maximum tolerated dose (MTD) established in preclinical studies and anticipates potential saturation of pharmacokinetic or pharmacodynamic effects. Previous studies with similar xanthine oxidase inhibitors have demonstrated that doses in this range typically achieve sufficient plasma concentrations for near-complete enzyme inhibition while maintaining acceptable safety profiles. [7] For the MAD phase, doses up to 600 mg once daily for 7-14 days were selected based on projected accumulation ratios from single-dose data and the expected relationship between exposure and pharmacodynamic effect.

Methodology Details

Subject Selection and Eligibility Criteria

The study will enroll approximately 100 healthy adult volunteers (male and female of non-childbearing potential) aged 18-55 years with body mass indices (BMI) between 18.0 and 30.0 kg/m². Subjects must be in good general health as determined by comprehensive medical history, physical examination, 12-lead electrocardiogram (ECG), and clinical laboratory evaluations (hematology, serum chemistry, urinalysis) performed during screening. Female subjects of childbearing potential will be excluded unless using highly effective contraception, and all subjects must provide written informed consent before participation. [7]

Key exclusion criteria include: history or presence of cardiovascular, respiratory, hepatic, renal, gastrointestinal, endocrine, hematologic, or neurological disorders; clinically significant abnormal laboratory values; positive serology for HIV, hepatitis B, or hepatitis C; history of drug or alcohol abuse; use of prescription medications within 14 days or over-the-counter medications within 7 days prior to dosing; participation in another clinical trial within 90 days prior to dosing; and known hypersensitivity to xanthine oxidase inhibitors or related compounds. Subjects with serum uric acid levels <2.0 mg/dL or >9.0 mg/dL will be excluded to minimize potential confounding effects on pharmacodynamic assessments. [7] [6]

Dosing Protocol and Concomitant Medications

This compound and matching placebo will be administered as immediate-release oral formulations under standardized conditions. For fasted state administrations, subjects will fast for at least 10 hours overnight before dosing and continue fasting for 4 hours post-dose. For the food-effect substudy, subjects will receive a standardized high-fat, high-calorie meal (approximately 800-1000 calories with 50% fat content) consumed over 30 minutes, with dosing occurring 30 minutes after meal initiation. All doses will be administered with 240 mL of water, and subjects will remain upright for at least 2 hours post-dose. [7]

Concomitant medications will be restricted throughout the study period. Paracetamol (up to 2 g/day) may be permitted for symptomatic treatment of adverse events at the investigator's discretion. Medications known to affect uric acid metabolism (e.g., diuretics, salicylates, allopurinol, febuxostat) or those with potential for interaction with the study drug will be prohibited. Subjects will be instructed to avoid consuming xanthine-containing foods and beverages (coffee, tea, chocolate, cola) as well as alcohol for 48 hours before dosing and throughout the confinement period to minimize potential influences on pharmacodynamic assessments. [7] [6]

Sample Collection and Handling

Comprehensive blood sampling for pharmacokinetic analysis will be performed at predetermined time points. For the SAD phase, samples will be collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose. For the MAD phase, intensive sampling will be performed on Day 1 and Day 7 (or 14) at similar time points, with trough samples collected pre-dose on Days 2, 3, 4, 5, and 6. Additional sparse sampling may be performed at selected time points to support population pharmacokinetic modeling. [7] [6]

Blood samples for determination of pharmacodynamic markers (serum uric acid, xanthine, hypoxanthine) will be collected at corresponding time points. Urine samples for pharmacokinetic and pharmacodynamic analysis will be collected over predetermined intervals (0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose) for measurement of this compound, metabolite concentrations, uric acid, and xanthine levels. All samples will be processed promptly after collection (within 60 minutes) and stored at -70°C or below until analysis. [7] [6]

Table 1: Blood Sample Collection Schedule for Pharmacokinetic Assessment

Study Phase Day Collection Time Points (hours relative to dosing)
SAD 1 Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, 48
MAD 1 Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24
MAD 2-6 Pre-dose (trough)
MAD 7 (or 14) Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, 48, 72
Bioanalytical Methods

Quantification of this compound and its major metabolites in plasma and urine will be performed using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods. The analytical method will be developed and validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability. The lower limit of quantification (LLOQ) is anticipated to be 1-5 ng/mL for plasma matrices, with a linear calibration range extending to 1000-5000 ng/mL. [7]

For pharmacodynamic biomarkers, serum uric acid concentrations will be measured using a standard enzymatic colorimetric method, while xanthine and hypoxanthine will be quantified using validated LC-MS/MS methods with LLOQs appropriate for baseline physiological concentrations. Urinary uric acid and xanthine will be measured using similar methodologies with appropriate dilution factors. Quality control samples at low, medium, and high concentrations will be analyzed in duplicate with each analytical run to ensure ongoing assay performance. [7] [6]

Data Analysis Plan

Pharmacokinetic Analysis

Pharmacokinetic parameters for this compound and its major metabolites will be derived from plasma concentration-time data using noncompartmental methods with Phoenix WinNonlin (Version 8.3 or higher, Certara, Princeton, NJ, USA). Primary parameters will include: maximum observed plasma concentration (C~max~), time to C~max~ (T~max~), area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC~0-t~) and extrapolated to infinity (AUC~0-∞~), terminal elimination half-life (t~1/2~), apparent oral clearance (CL/F), and apparent volume of distribution during terminal phase (V~z~/F). [7] [6]

For the MAD phase, additional parameters will include: accumulation ratio (R~ac~) calculated as AUC~0-τ,ss~/AUC~0-τ,sd~, where τ is the dosing interval; average plasma concentration at steady state (C~av,ss~) calculated as AUC~0-τ,ss~/τ; peak-trough fluctuation at steady state (PTF) calculated as (C~max,ss~ - C~min,ss~)/C~av,ss~ × 100; and observed C~min,ss~ (trough concentration). Dose proportionality will be assessed for C~max~ and AUC parameters using a power model: ln(PK parameter) = α + β × ln(dose). [7]

Table 2: Primary Pharmacokinetic Parameters and Statistical Analysis Approach

Parameter Definition Analysis Approach
C~max~ Maximum observed plasma concentration Dose proportionality assessment using power model
T~max~ Time to reach C~max~ Nonparametric analysis (median, range)
AUC~0-t~ Area under the curve from time zero to last measurable concentration Descriptive statistics and dose proportionality
AUC~0-∞~ Area under the curve extrapolated to infinity Descriptive statistics and dose proportionality
t~1/2~ Terminal elimination half-life Descriptive statistics
CL/F Apparent oral clearance Descriptive statistics
V~z~/F Apparent volume of distribution Descriptive statistics
R~ac~ Accumulation ratio (MAD only) Descriptive statistics
C~min,ss~ Trough concentration at steady state (MAD only) Descriptive statistics
Pharmacodynamic Analysis

The primary pharmacodynamic endpoint will be the percent change from baseline in 24-hour mean serum uric acid concentration (C~mean,24~), calculated as AUC~0-24~/24. Additional pharmacodynamic endpoints will include: maximum percent decrease in serum uric acid, time to maximum decrease, area under the effect-time curve for uric acid reduction, percent change in 24-hour urinary uric acid excretion, and changes in serum xanthine and hypoxanthine concentrations. The relationship between this compound exposure (AUC and C~max~) and uric acid reduction will be characterized using an E~max~ model: E = E~max~ × C~γ~ / (EC~50~^γ^ + C~γ~), where E is the effect, E~max~ is the maximum effect, EC~50~ is the exposure producing 50% of E~max~, C is the exposure metric, and γ is the Hill coefficient. [7] [6]

For the MAD phase, the steady-state pharmacodynamic response will be characterized, and the time course of uric acid reduction will be modeled using an indirect response model where this compound inhibits the production of uric acid. The relationship between urinary excretion of Xanthine oxidase-IN-, its metabolites, and changes in urinary uric acid and xanthine will be explored to understand the renal handling of the drug and its effects on uric acid elimination. [7] [6]

Statistical Analysis

All statistical analyses will be performed using SAS version 9.4 or higher (SAS Institute, Cary, NC, USA). The safety population will include all subjects who receive at least one dose of study drug, the pharmacokinetic population will include all subjects with at least one evaluable pharmacokinetic concentration, and the pharmacodynamic population will include all subjects with at least one evaluable pharmacodynamic assessment. Descriptive statistics (n, mean, standard deviation, coefficient of variation, median, minimum, maximum) will be provided for all pharmacokinetic parameters by dose group and study phase. [7]

For dose proportionality assessment, a power model will be fitted to log-transformed C~max~ and AUC parameters: ln(PK) = α + β × ln(dose). Dose proportionality will be concluded if the 90% confidence interval for β is entirely contained within the predefined equivalence range (0.85-1.15). Food effect will be assessed using a mixed-effects model on log-transformed C~max~ and AUC~0-∞~ parameters from the 200 mg dose group, with sequence, period, and treatment as fixed effects and subject as a random effect. Geometric mean ratios (fed/fasted) and 90% confidence intervals will be calculated, with lack of food effect concluded if the 90% CI falls entirely within the 80-125% bioequivalence range. [7]

Safety Assessment

Monitoring Procedures

Safety and tolerability will be assessed throughout the study by monitoring adverse events (AEs), clinical laboratory tests (hematology, serum chemistry, urinalysis), vital signs (blood pressure, heart rate, respiratory rate, temperature), 12-lead electrocardiograms (ECGs), and physical examinations. All AEs will be recorded from signing of informed consent until the final study visit and will be characterized by their nature, onset, duration, severity, relationship to study drug, and outcome. Serious adverse events (SAEs) will be reported to the sponsor and ethics committee within 24 hours of awareness. [7]

Specific attention will be paid to potential xanthine oxidase inhibitor-class effects including skin reactions, hepatic enzyme elevations, and renal function changes. Given that inhibition of xanthine oxidase leads to accumulation of xanthine and hypoxanthine, monitoring for potential xanthine crystal formation in urine will be implemented, though this is a rare occurrence. Additionally, since xanthine oxidase plays a role in the metabolism of certain drugs (e.g., azathioprine, 6-mercaptopurine), although these medications are excluded from the study, potential pharmacological interactions will be considered in the evaluation of any unexpected adverse events. [2] [5]

Stopping Rules and Dose Escalation Criteria

Dose escalation between cohorts in both SAD and MAD phases will be contingent upon satisfactory review of safety and tolerability data from the preceding cohort by an independent Data Safety Monitoring Board (DSMB). The review will include all available data through at least 48 hours after dosing for the last subject in the cohort. Specific stopping rules include: occurrence of one or more drug-related Grade 3 adverse events (according to FDA Toxicity Grading Scale) or any drug-related Grade 4 adverse event in a single cohort; evidence of dose-limiting toxicity (DLT) in two or more subjects in a single cohort; or any finding that, in the opinion of the DSMB, presents unacceptable risk for subsequent subjects. [7]

Additional criteria for dose escalation will include assessment of pharmacokinetic data to ensure that exposure increases are approximately dose-proportional and within projected safe ranges based on preclinical toxicology data. If unexpected accumulation occurs or if exposures significantly exceed projections, dose escalation may be paused pending further review. The DSMB may recommend modification of dose escalation plans, including repeat of a dose level, addition of intermediate dose levels, or termination of the study based on emerging safety or pharmacokinetic data. [7]

Ethical Considerations and Quality Assurance

Ethical Conduct

The study will be conducted in full compliance with the principles of the Declaration of Helsinki, International Council for Harmonisation (ICH) Good Clinical Practice (GCP) guidelines, and applicable local regulatory requirements. The protocol, informed consent form, and any other relevant study documents will be reviewed and approved by an Independent Ethics Committee (IEC) or Institutional Review Board (IRB) before study initiation. No study-related procedures will be performed until written informed consent has been obtained from each subject. Subjects will be informed that their participation is voluntary and that they may withdraw from the study at any time without penalty or loss of benefits to which they are otherwise entitled. [4] [7]

The investigator will ensure subject privacy and confidentiality of records in accordance with applicable privacy laws and regulations. All subjects will be assigned a unique identification number to maintain confidentiality while allowing data verification. Subjects will receive compensation for their participation in accordance with local regulations and the amount approved by the IEC/IRB. The sponsor will maintain appropriate insurance coverage for study subjects in accordance with local requirements. [7]

Quality Control and Assurance

Data quality assurance will be maintained through implementation of Standard Operating Procedures (SOPs) covering all aspects of the study conduct. Source documents will be maintained for all study data, and case report forms (CRFs) will be completed for each subject. All data entries will be verified, and any corrections will be dated, initialed, and explained without obscuring the original entry. Monitoring visits will be conducted regularly by qualified clinical research monitors to verify adherence to the protocol and accuracy of data recording. [7]

References

Xanthine oxidase-IN-4 solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are xanthine oxidase inhibitors, and why are they important? A: Xanthine oxidase (XO) is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. [1] [2] Overactivity of XO leads to elevated serum uric acid, which can cause gout. Therefore, XO inhibitors are crucial therapeutic agents for managing gout and are also researched for conditions involving oxidative stress, such as cardiovascular and neurological disorders. [2] [3] [4]

  • Q2: Why do many xanthine oxidase inhibitors, like XO-IN-4, face solubility challenges? A: Many drugs in development, including xanthine oxidase inhibitors, are classified under Biopharmaceutics Classification System (BCS) Class II. This means they have high permeability but low solubility. [5] The inherent low solubility directly compromises dissolution rate, absorption, and ultimately, the drug's bioavailability, making it a critical parameter to optimize. [5]

  • Q3: What are the established strategies to improve drug solubility? A: Several techniques can be employed. The following table summarizes common approaches, with amorphous solid dispersion being a particularly well-documented method for drugs like febuxostat. [5]

Strategy Description Key Consideration
Amorphous Solid Dispersion (ASD) [5] Dispersion of drug within polymeric carrier to disrupt crystal lattice, enhancing solubility and dissolution. Considered one of the most prominent methods for solubility enhancement.
Particle Size Reduction Increasing surface area by creating smaller particles to improve dissolution rate. A common first-line approach for many compounds.
Use of Surfactants Agents that lower surface tension and improve wetting of drug particles. Can be used in combination with other methods.
Salt Formation Modifying the drug into a salt form, which typically has higher solubility than the parent compound. Dependent on the ionizable groups present in the drug molecule.
Complexation Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility. Useful for specific molecular structures.

Troubleshooting Guide: Solubility Enhancement

Problem: Your xanthine oxidase inhibitor compound has poor aqueous solubility, leading to low and variable results in in vitro assays and compromising in vivo studies.

Solution: Consider formulating an Amorphous Solid Dispersion (ASD). This involves converting the crystalline drug into a higher-energy amorphous form stabilized within a polymer matrix.

Recommended Protocol: Amorphous Solid Dispersion by Spray Drying [5]

This is a detailed methodology based on a successful study that enhanced the solubility of febuxostat, a known XO inhibitor.

  • Materials Preparation:

    • Drug: Your xanthine oxidase inhibitor (e.g., XO-IN-4).
    • Polymers: Select from water-soluble carriers like Kolliphor P 188, Kolliphor P 237, or Eudragit RLPO. [5]
    • Solvent: A suitable organic solvent like methanol or ethanol to dissolve both the drug and polymer.
  • Formulation:

    • Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:1.5, 1:2) to identify the optimal formulation. [5]
    • Dissolve the drug and polymer completely in the organic solvent.
  • Spray Drying Process:

    • Use a spray dryer with the following typical parameters:
      • Inlet Temperature: Set based on solvent boiling point (e.g., 60-80°C for ethanol).
      • Feed Flow Rate: Adjust for proper atomization (e.g., 3-5 mL/min).
      • Aspirator Rate: 100%.
      • Nozzle Size: Standard, e.g., 0.7 mm.
    • The process produces a dry, free-flowing powder.
  • Characterization and Analysis:

    • Saturation Solubility: Compare the solubility of your ASD formulation against the pure drug in a relevant buffer (e.g., pH 6.8 phosphate buffer) to quantify improvement. [5]
    • Powdered X-Ray Diffraction (PXRD): Confirm the conversion from a crystalline to an amorphous state. The characteristic sharp peaks of the crystalline drug should disappear, showing a broad halo pattern. [5]
    • Differential Scanning Calorimetry (DSC): The melting endotherm of the crystalline drug should vanish in the ASD, indicating loss of crystallinity. [5]
    • Scanning Electron Microscopy (SEM): Visualize the particle morphology and surface characteristics of the formed ASD. [5]

The workflow below summarizes the key steps in this protocol.

start Start Solubility Enhancement step1 Prepare Drug and Polymer (e.g., Kolliphor P 237) start->step1 step2 Prepare Solutions with Different Drug:Polymer Ratios step1->step2 step3 Perform Spray Drying step2->step3 step4 Characterize Resulting Powder step3->step4 analyze Analyze Data and Select Optimal Formulation step4->analyze end Proceed to In-Vitro/In-Vivo Testing analyze->end

Experimental Data for Comparison

The following table summarizes the quantitative outcomes from a study on febuxostat, which can serve as a benchmark for your own experiments with XO-IN-4. The data shows that solubility can be significantly improved using ASD techniques. [5]

Formulation Technique Key Finding: Enhanced Solubility Characterization Method
Febuxostat ASD Spray Drying Successful conversion to amorphous form with improved solubility versus pure drug. PXRD, DSC, SEM, Saturation Solubility Study [5]
Carriers: Kolliphor P 188, Kolliphor P 237, Eudragit RLPO Hot Melt Method, Solvent Evaporation Solid dispersions showed better solubility and amorphous characteristics. PXRD, DSC, SEM, Saturation Solubility Study [5]

Critical Experimental Notes

  • Polymer Selection: The choice of polymer is critical. Different polymers interact with the drug molecule in unique ways and can lead to varying levels of solubility enhancement and physical stability. [5] A screening study is highly recommended.
  • Stability of Amorphous Form: The amorphous form is thermodynamically unstable and can recrystallize over time, negating the solubility benefits. Conduct accelerated stability studies (e.g., 40°C/75% RH) on your final ASD formulation. [5]
  • Bioavailability Assessment: The ultimate test of a successful formulation is its performance in vivo. Plan for pharmacokinetic studies in animal models to confirm that the enhanced solubility translates to higher systemic exposure.

References

Understanding Xanthine Oxidase & Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Xanthine oxidase (XO) is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid [1] [2]. Overproduction of uric acid leads to hyperuricemia and gout [3] [4]. XO is also a biological source of reactive oxygen species, linking it to other pathological conditions [4] [5].

Inhibiting XO reduces uric acid production. The active site of XO contains a molybdopterin unit, which is the primary target for many inhibitors [2]. The goal of IC50 optimization is to enhance a compound's affinity for this site and its overall drug-like properties.

Troubleshooting Guide & FAQs for IC50 Optimization

Here are common experimental issues and strategies based on general drug discovery principles for XO inhibitors.

FAQ 1: My compound shows poor inhibitory activity. How can I improve its potency?

  • Potential Cause: Low affinity for the enzyme's active site.
  • Solution: Focus on Structure-Activity Relationship (SAR) analysis.
    • Key Consideration: A planar (flat) molecular structure is often necessary for high inhibitory activity against XO, as it facilitates better insertion into the active site [6].
    • Strategic Modification: Introduce or optimize functional groups that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the molybdenum-pterin center. The contribution of specific hydroxyl groups to potency can be predictable [6].
    • Use Modeling Tools: Employ molecular docking and dynamics simulations to visualize how your compound binds to XO and identify opportunities for structural refinement [4] [7].

FAQ 2: The IC50 values in my assays are inconsistent. What could be wrong?

  • Potential Cause 1: Assay interference.
    • Solution: Ensure your compound or its solvents do not absorb light at the same wavelength (typically 290-295 nm) as the assay product, uric acid [8]. Consider using a modified assay that detects a different product to circumvent this issue [8].
  • Potential Cause 2: Suboptimal assay conditions.
    • Solution: Strictly control buffer pH and composition. The XO reaction is typically conducted in a potassium phosphate buffer (e.g., 50 mM, pH 7.8) [9]. Confirm the enzyme activity for each new batch and ensure the reaction temperature is stable (commonly 37°C) [9].

FAQ 3: How can I determine the mechanism of inhibition for my optimized compound?

  • Solution: Perform enzyme kinetic studies.
    • Method: Measure reaction rates at varying substrate concentrations and multiple concentrations of your inhibitor.
    • Analysis: Plot the data using Lineweaver-Burk or other methods to determine the inhibition type (competitive, non-competitive, mixed-type). This reveals whether your compound binds to the active site or another region [9]. For example, limonene from Pistacia chinensis was identified as a mixed-type inhibitor through this method [9].

FAQ 4: My compound is potent but shows poor solubility. What can I do?

  • Solution: This is a common challenge in lead optimization.
    • Formulation: Experiment with safe solvents like DMSO, but keep final concentrations low to avoid affecting the enzyme.
    • Structural Modification: Consider synthesizing prodrugs or introducing solubilizing groups (e.g., polar, ionizable) to the molecular structure without disrupting key pharmacophores for XO binding.

Experimental Protocols for Key Assays

1. Standard In Vitro Xanthine Oxidase Inhibition Assay This is the foundational assay for determining IC50 [9].

  • Principle: Spectrophotometrically measure the production of uric acid at 290-295 nm.
  • Procedure:
    • Prepare a solution of xanthine oxidase (e.g., 0.025 unit/mL) in potassium phosphate buffer (50 mM, pH 7.8).
    • In a 96-well plate, mix 117 µL buffer, 3 µL of test compound (in DMSO), and 60 µL of the XO solution.
    • Incubate the mixture for 10 minutes at room temperature.
    • Start the reaction by adding 100 µL of substrate (xanthine or hypoxanthine, e.g., 0.15 mM).
    • Incubate for 30 minutes at 37°C.
    • Stop the reaction with 20 µL of 1 N HCl.
    • Measure the absorbance at 290 nm.
    • Calculate % inhibition and plot a dose-response curve to determine IC50. Allopurinol is used as a positive control [9].

The workflow for this assay can be visualized as follows:

G Start Start Assay Prep Prepare Reagents: - XO Enzyme - Buffer (pH 7.8) - Substrate (Xanthine) - Test Compound Start->Prep Mix Mix in Well: Buffer + Compound + Enzyme Prep->Mix Inc1 Pre-incubate (10 min, RT) Mix->Inc1 AddSub Add Substrate Start Reaction Inc1->AddSub Inc2 Incubate (30 min, 37°C) AddSub->Inc2 Stop Stop Reaction (1N HCl) Inc2->Stop Measure Measure Absorbance at 290 nm Stop->Measure Calc Calculate % Inhibition & IC50 Measure->Calc

2. Affinity Ultrafiltration for Rapid Screening This method is useful for quickly identifying potential inhibitors from a mixture, which can inform the design of new analogs [7].

  • Principle: Active inhibitors bind to the enzyme and are retained during ultrafiltration.
  • Procedure:
    • Incubate your compound with active XO in a buffer (e.g., Tris-HCl) at 37°C for 30-60 min.
    • Transfer to an ultrafiltration device (e.g., 100 kDa MWCO) and centrifuge.
    • Wash the filter to remove unbound compounds.
    • Dissociate the enzyme-inhibitor complex with a methanol-water solution and collect the filtrate.
    • Analyze the filtrate (e.g., via HPLC) to identify the bound ligands [7].

3. Enzyme Kinetics to Elucidate Mechanism of Action This follows the standard assay but varies substrate and inhibitor concentrations [9].

  • Procedure:
    • Set up multiple reactions with varying substrate concentrations (e.g., 0.0125 to 0.20 mM xanthine).
    • Repeat the series for several concentrations of your inhibitor.
    • Measure the initial reaction rates.
    • Use Lineweaver-Burk plots to determine the inhibition pattern by comparing the changes in Km and Vmax.

The process for conducting this kinetic analysis is outlined below:

G Setup Set Up Reactions: Vary [Substrate] & [Inhibitor] MeasureRate Measure Initial Reaction Rates (V) Setup->MeasureRate Plot1 Plot Lineweaver-Burk: 1/V vs. 1/[S] MeasureRate->Plot1 Analyze Analyze Plot Pattern Plot1->Analyze Competitive Competitive Analyze->Competitive NonCompetitive Non-Competitive Analyze->NonCompetitive Uncompetitive Uncompetitive Analyze->Uncompetitive

A Strategic Roadmap for Optimization

Given the lack of specific data on Xanthine Oxidase-IN-4, a systematic approach is crucial. The following table summarizes a potential optimization workflow.

Stage Primary Objective Key Actions & Techniques
1. SAR Analysis Identify potency-improving modifications. Analyze existing analogs; use molecular docking to model binding; introduce functional groups that enhance key interactions with the molybdenum-pterin center [4] [6].
2. Potency & Selectivity Confirm improved inhibition and mechanism. Run standard IC50 assays; perform enzyme kinetics to determine inhibition mode (e.g., competitive, mixed-type) [9].
3. Physicochemical & ADMET Optimize drug-like properties. Assess solubility, metabolic stability, and cytotoxicity in vitro; use structural modification to address issues while maintaining potency [4].

References

Xanthine Oxidase: Core Concepts & Stability Factors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the enzyme's properties is fundamental to troubleshooting experiments with its inhibitors.

Biochemistry & Relevance Xanthine oxidase (XO) is a molybdenum-containing enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, generating reactive oxygen species (ROS) like superoxide and hydrogen peroxide in the process. [1] [2] Its activity is implicated in various pathological conditions, including gout, hyperuricemia, oxidative stress, and neurological disorders. [3] [4] [2] Inhibiting XO is a key therapeutic strategy for such conditions.

Key Factors Affecting Enzyme and Inhibitor Stability The stability of xanthine oxidase and its inhibitors can be influenced by several physical and chemical conditions, as outlined in the table below.

Table: Key Factors Influencing Xanthine Oxidase and Inhibitor Stability

Factor Effect on Stability Supporting Evidence from Literature
Temperature Optimal activity at 37°C; stability decreases significantly above 55°C. [5] Thermal stability tests show rapid inactivation above this threshold. [5]
pH Optimal pH range for activity is 7.5-8.0; stable in a pH range of 6.5-9.0. [5] Exposure to pH conditions outside this range leads to loss of activity. [5]
Metal Ions Hg²⁺, Ag⁺, Cd²⁺, Cu²⁺ act as strong inhibitors and can inactivate the enzyme. [5] Incubation with these metal salts drastically reduces enzymatic activity. [5]
Oxidative/Reductive Agents Reducing agents inactivate the enzyme. Thiol-reactive agents like MIA and PCMB are potent inhibitors. [5] Chemical modification of cysteine residues disrupts enzyme function. [1] [5]
Detergents & Solvents Most non-ionic detergents have minimal effect; Brij 35 can reduce activity by 50%. [5] Compatibility depends on the specific chemical structure and concentration. [5]
Proteolytic Cleavage Irreversible conversion from dehydrogenase (XDH) to oxidase (XO) form via proteolysis. [1] [4] [2] A key regulatory and inactivation mechanism in pathophysiological conditions. [2]

Troubleshooting Common Experimental Problems

Here is a guide in a Q&A format addressing potential issues.

FAQ 1: The enzymatic activity in my assay is lower than expected. What could be the cause?

  • Possible Cause: Enzyme inactivation due to improper storage or handling.
  • Solution:
    • Storage: Ensure the enzyme is stored at -20°C. Liquid preparations are stable at 4°C for several days, but long-term storage should be at -20°C or below. [5]
    • Handling: Always keep the enzyme on ice when preparing working solutions. Use cold, appropriate buffers (e.g., 50 mM Tris-HCl, pH 7.5) for dilution. [5]
    • Check Inhibitors: Verify that buffers or other assay components are not contaminated with heavy metal ions or other chemical inhibitors listed in [5].

FAQ 2: My inhibitor compound appears to be degrading during storage or assay. How can I stabilize it?

  • Possible Cause: Exposure to destabilizing conditions such as oxygen, light, moisture, or extreme pH.
  • Solution:
    • General Stabilizers: Literature suggests compounds like salicylate can stabilize xanthine oxidase activity, [6] [7] which may inform strategies for inhibitor stabilization.
    • Optimize Formulation: For drug development, consider adding stabilizing excipients (e.g., antioxidants) to the formulation and using high-barrier packaging to protect against moisture and oxygen. [8]
    • Control Environment: Store inhibitor compounds in a dark, dry, and cold environment. For DMSO stock solutions, ensure airtight containers to prevent water absorption.

FAQ 3: I am getting high background noise or non-reproducible results in my inhibition assay.

  • Possible Cause: Contamination of the enzyme preparation or degradation of substrates.
  • Solution:
    • Check Purity: Source xanthine oxidase from reliable suppliers that provide specifications on contaminants like catalase, uricase, and adenosine deaminase. [5]
    • Fresh Substrates: Prepare xanthine or hypoxanthine substrate solutions fresh frequently, as they can degrade. For example, one protocol recommends using a xanthine solution within two weeks when stored at 4°C. [5]
    • Control Assay: Always run a blank control (without enzyme) to account for any non-enzymatic conversion of the substrate. [5]

Experimental Protocols for Stability Assessment

Protocol 1: Assessing pH Stability of an Inhibitor

  • Preparation: Prepare a stock solution of your inhibitor in a suitable solvent (e.g., DMSO).
  • Buffer Incubation: Aliquot the inhibitor into a series of buffers covering a pH range (e.g., pH 4.0 to 10.0). Use appropriate buffers like acetate (pH 4.0-6.0), phosphate (pH 6.0-8.0), Tris-HCl (pH 8.0-9.0), and carbonate (pH 9.0-10.0). [5]
  • Incubation: Incubate the mixtures at a defined temperature (e.g., 25°C) for a set period (e.g., 15 hours). [5]
  • Analysis: Measure the remaining inhibitory activity using a standard xanthine oxidase activity assay. [9] [5] Plot the percentage of remaining activity versus pH to identify the stable pH range.

Protocol 2: Thermal Stability Testing

  • Sample Preparation: Dissolve or dilute the inhibitor in a stable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
  • Heat Treatment: Incubate aliquots of the solution at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C) for a fixed time (e.g., 30 minutes). [5]
  • Cooling: Immediately cool the samples on ice.
  • Activity Assay: Test the inhibitory potency of the heat-treated samples against a control kept on ice. The temperature at which the activity drops by 50% is a key stability parameter.

Visualizing Workflows and Degradation Pathways

The following diagram illustrates a general experimental workflow for assessing inhibitor stability.

G Start Start: Prepare Inhibitor Solution A Apply Stress Condition (Temperature, pH, Light) Start->A B Incubate for Set Duration A->B C Assay Residual Activity (XO Inhibition Assay) B->C D Analyze Data (IC50, % Activity Remaining) C->D End Determine Stable Conditions D->End

This diagram outlines the key degradation pathways that can affect small molecule inhibitors like xanthine oxidase inhibitors, based on the general principles identified.

G Inhibitor Inhibitor Hydrolysis Hydrolytic Degradation Inhibitor->Hydrolysis Moisture Oxidation Oxidative Degradation Inhibitor->Oxidation Oxygen Photolysis Photodegradation Inhibitor->Photolysis Light Thermolysis Thermal Degradation Inhibitor->Thermolysis Heat Impurities Formation of Degradation Products and Impurities Hydrolysis->Impurities Oxidation->Impurities Photolysis->Impurities Thermolysis->Impurities

Key Recommendations for Researchers

  • Establish a Stability Profile: Early in drug development, conduct forced degradation studies (under heat, light, humidity, and hydrolytic conditions) to understand the intrinsic stability of your inhibitor and identify major degradation pathways. [8]
  • Use Validated Analytical Methods: Employ stability-indicating methods like HPLC-MS/MS to accurately quantify the inhibitor and its degradation products, ensuring the reliability of your stability data. [10]
  • Control the Environment: Consistently control storage temperature, pH of assay buffers, and exposure to light to ensure the stability of both the enzyme and the inhibitor, leading to more reproducible experimental results.

References

Xanthine Oxidase Assay Interference & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Interference Type Cause & Mechanism Symptoms Solutions & Workarounds

| Sample-Derived Interference | Tested compounds (e.g., plant extracts, drugs) have intrinsic color, fluorescence, or redox properties. [1] | Altered absorbance/fluorescence not from uric acid/H₂O₂; high background in inhibitor screens. [1] | 1. Use colorimetric methods with H₂O₂ test strips to avoid spectral overlap. [1] 2. Run sample-only control (without XO) to correct for background signal. [1] | | Enzyme Source Interference | Peroxidase (HRP) in commercial kits can be inhibited by sample components. [2] | False-positive inhibition if sample affects HRP, not XO. [2] | 1. Use a direct H₂O₂ detection method (e.g., Cu²⁺-TMB) that doesn't require peroxidase. [2] [3] 2. Use sodium azide to inhibit potential catalase contamination. [2] [3] | | Substrate & Product Interference | Some potential inhibitors have UV absorption spectra similar to uric acid (295 nm). [1] | Inaccurate uric acid measurement and false results in inhibitor screening. [1] | 1. Shift to H₂O₂ detection instead of uric acid measurement. [2] [1] 2. Use capillary electrophoresis or immobilized enzyme microreactors to separate the reaction product. [2] |

Detailed Experimental Protocols

Here are detailed methodologies for two key assays mentioned in the troubleshooting guide, which are less prone to interference.

Protocol 1: Direct H₂O₂ Detection Assay (Cu²⁺-TMB Method) [2] [3]

This protocol quantifies XO activity by directly measuring the hydrogen peroxide produced.

  • Principle: H₂O₂ generated by XO oxidizes 3,3',5,5'-tetramethylbenzidine (TMB) in a reaction catalyzed by cupric ions (Cu²⁺), producing a yellow-colored di-imine product measurable at 450 nm.
  • Procedure:
    • Incubation: Mix the XO enzyme sample with a xanthine substrate solution. Incubate at 37°C for 30 minutes.
    • Reaction Stopping: Add trichloroacetic acid to terminate the enzymatic reaction.
    • Color Development: Add sufficient amounts of Cu²⁺ and TMB to the mixture.
    • Measurement: Measure the absorbance of the resulting yellow product at 450 nm using a UV-visible spectrometer. The signal is directly proportional to XO activity.
  • Key Advantage: This method is free from interference by amino acids, carbohydrates, and proteins, and it avoids the use of peroxidase. [2]

Protocol 2: Colorimetric Sensor with H₂O₂ Test Strips [1]

This method provides a rapid, instrumental-free visual screen for XO inhibitors.

  • Principle: XO oxidizes xanthine, producing H₂O₂. The generated H₂O₂ is detected using commercial test strips, which change color.
  • Procedure:
    • Reaction Setup: Incubate XO with xanthine in the presence or absence of a potential inhibitor.
    • Detection: Apply a drop of the reaction mixture to a hydrogen peroxide test strip.
    • Interpretation: A visible color change indicates XO activity. A fainter color (or no color) in the inhibitor-containing sample suggests inhibition.
  • Key Advantage: This method is visually readable and effectively avoids interference from colored or fluorescent compounds in the sample. [1]

Workflow for Systematic Troubleshooting

The following diagram outlines a logical, step-by-step workflow you can follow to diagnose and resolve assay interference issues.

start Start: Suspected Assay Interference step1 Identify Interference Type start->step1 step2 Run Control Experiments step1->step2 step3 Select Alternative Assay Method step2->step3 step4a Spectral Interference (Colored/Fluorescent Sample) step3->step4a step4b Enzyme System Interference (Sample inhibits HRP) step3->step4b step4c Product Detection Interference (Overlaps with Uric Acid) step3->step4c step5a Switch to H₂O₂ Test Strip Method step4a->step5a step5b Use Direct H₂O₂ Detection (e.g., Cu²⁺-TMB Assay) step4b->step5b step4c->step5a step5c Use Separation-Based Method (e.g., Capillary Electrophoresis) step4c->step5c end Obtain Reliable Results step5a->end step5b->end step5c->end

Key Takeaways for Reliable Assays

  • Know Your Sample: The most common interference comes from the tested inhibitors themselves, especially natural plant extracts with inherent color or redox activity. [4] [1]
  • Validate with Controls: Always include a sample-only control (without XO) to account for any background signal from your test compound. [1]
  • Bypass the Problem: When interference is suspected, shifting your detection target from uric acid to H₂O₂ using the methods described above is often the most robust solution. [2] [1]

References

troubleshooting Xanthine oxidase-IN-4 experimental results

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Xanthine Oxidase Inhibition Assays

Here are common experimental issues and solutions, compiled from recent scientific literature.

Problem Category Specific Issue Possible Causes & Solutions
Assay Validation & Controls High background signal or no signal change. Cause: Enzyme or substrate degradation. • Solution: Prepare fresh substrate (xanthine) solution for each experiment [1]. Include a positive control (e.g., allopurinol) to confirm assay system functionality [2].
Inconsistent inhibition values for known standards. Cause: Improperly constituted or stored enzyme [1]. • Solution: Follow supplier instructions for XO suspension. Gently mix the enzyme suspension before use to ensure uniformity [1].
Interference & Specificity Test compound shows activity, but result is suspect. Cause: Compound absorbs at the same wavelength as uric acid (295 nm) [1]. • Solution: Use an assay that detects a different product, like hydrogen peroxide (H₂O₂) [1] [3].
Unexpected activity in plant or complex extracts. Cause: Other components in the extract interfere with the detection reaction [1]. • Solution: The TMB-based method is reported to be less affected by interfering substances like amino acids and carbohydrates [1].
Data Interpretation IC₅₀ value does not align with expectations. Cause: Different assay conditions (pH, temperature, incubation time). • Solution: Standardize protocol and compare against a reference inhibitor under identical conditions. Note that a new isocoumarin inhibitor had an IC₅₀ of 0.66 μg/mL, close to allopurinol (0.24 μg/mL) [2].
Need to understand inhibitor mechanism. Solution: Conduct enzyme kinetics studies. Determine if inhibition is competitive, non-competitive, or mixed. For example, 4-nitrocinnamic acid is a reversible, noncompetitive inhibitor [4].

Key Experimental Protocols and Methodologies

Understanding standard methods is crucial for troubleshooting. Below is a workflow for a common assay and advanced techniques for deeper investigation.

G Start Start XO Inhibition Assay Prep Prepare Reaction Mixture Start->Prep Incubate Incubate with Test Compound Prep->Incubate AddSub Add Xanthine (Substrate) Incubate->AddSub Incubate2 Incubate at 37°C AddSub->Incubate2 Detect Detect Reaction Products Incubate2->Detect Analyze Analyze Data Detect->Analyze UV Measure Uric Acid Absorbance at 295 nm Detect->UV Traditional Method TMB Measure H₂O₂ with TMB/Cu²⁺ Absorbance at 450 nm Detect->TMB Alternative Method Note1 Potential for compound spectral interference UV->Note1 Note2 Less susceptible to interference from common biomolecules TMB->Note2

Figure 1: Workflow for a Standard Xanthine Oxidase Inhibition Assay

Standard Spectrophotometric Assay for XO Inhibition

This is a common method for determining IC₅₀ values, as used in the study of a new isocoumarin inhibitor [2].

  • Principle: The XO enzyme catalyzes the conversion of xanthine to uric acid, which has a strong absorbance at 295 nm. Inhibitors reduce the formation of uric acid, leading to a decrease in absorbance over time [2].
  • Typical Protocol:
    • Reaction Mixture: Combine the test compound/enzyme extract with xanthine oxidase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0-7.5) [2] [5].
    • Incubation: Pre-incubate the mixture for a few minutes (e.g., 5-15 min) at 37°C to allow the inhibitor to interact with the enzyme.
    • Initiate Reaction: Start the reaction by adding the substrate, xanthine.
    • Measurement: Immediately monitor the increase in absorbance at 295 nm for several minutes (e.g., 5-10 min).
    • Calculation: The XO inhibitory activity is calculated as a percentage of inhibition compared to a control reaction without the inhibitor. The IC₅₀ value is then determined from a dose-response curve [2].
Advanced Techniques for In-depth Investigation

If basic troubleshooting fails, these advanced methods from recent literature can provide more insights:

  • Alternative Detection Method (TMB-Based): A 2023 study details a protocol that avoids potential spectral interference from test compounds.
    • Principle: This method quantifies the H₂O₂ produced by the XO reaction, not uric acid. H₂O₂ oxidizes 3,3',5,5'-tetramethylbenzidine (TMB) in a reaction catalyzed by cupric ions, producing a yellow color measurable at 450 nm [1] [3].
    • Advantage: Sodium azide is added to prevent interference from catalase enzyme that might be present in biological samples [1].
  • Mechanism of Action Studies:
    • Enzyme Kinetics: To determine how your inhibitor works (e.g., competitive or non-competitive), perform the standard assay with varying concentrations of both the substrate (xanthine) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots [4].
    • Molecular Docking & Dynamics Simulations: These computational methods can predict how a small molecule (like "Xanthine oxidase-IN-4") interacts with the 3D structure of XO. This is useful for rationalizing experimental results and guiding the design of new analogs. Recent studies routinely use these techniques [6] [4].

If Problems Persist

Since data on "this compound" is unavailable, you may need to:

  • Verify Compound Integrity: Check the certificate of analysis for purity and storage conditions. Consider re-testing a known, potent inhibitor like allopurinol as a benchmark under your specific lab conditions.
  • Consult Broader Literature: Search specialized chemical and pharmacological databases for the specific physicochemical and bioactivity data for "this compound".

References

Xanthine Oxidase (XO): Primer for Specificity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the enzyme's structure and function is the first step in evaluating inhibitor specificity. The table below summarizes the core biochemical characteristics of Xanthine Oxidase/Dehydrogenase (XOR).

Feature Description
Systematic Name Xanthine Oxidase (XO, EC 1.17.3.2); Xanthine Dehydrogenase (XDH, EC 1.17.1.4) [1]
Gene Symbol XDH [1]
Protein Structure Homodimer; ~145 kDa per subunit. Each subunit contains: Molybdenum Cofactor (Moco) (active site), 2 [2Fe-2S] clusters (electron transfer), Flavin Adenine Dinucleotide (FAD) (oxidative half-reaction) [2] [3] [4].
Primary Physiological Function Catalyzes the final two steps of purine catabolism: hydroxylation of hypoxanthine to xanthine, and then to uric acid [1] [4].
Reactive Species Generation As an oxidase (XO), reduces O₂ to generate superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂). The proportion depends on O₂ tension and pH; H₂O₂ is the major product under near-physiological conditions [5]. Also exhibits nitrite reductase activity, producing nitric oxide (NO) under hypoxic/acidic conditions [3] [5].
Clinical Significance Target for gout drugs (e.g., allopurinol); linked to oxidative stress in cardiovascular, metabolic, and inflammatory diseases; serum XO level is a marker for liver damage [1] [4].

The following diagram illustrates the catalytic process and the site of action for classical inhibitors.

G Hypoxanthine Hypoxanthine XO_Enzyme XO_Enzyme Hypoxanthine->XO_Enzyme Oxidation Xanthine Xanthine Xanthine->XO_Enzyme Oxidation UricAcid UricAcid O2 O2 O2->XO_Enzyme Electron Acceptor O2_Anion O2_Anion H2O2 H2O2 Allopurinol Allopurinol Allopurinol->XO_Enzyme Inhibits Febuxostat Febuxostat Febuxostat->XO_Enzyme Inhibits XO_Enzyme->Xanthine XO_Enzyme->UricAcid XO_Enzyme->O2_Anion Univalent Reduction XO_Enzyme->H2O2 Divalent Reduction

Diagram: XO Catalytic Pathway & Inhibition. This workflow shows the sequential hydroxylation of purines by XO. The enzyme uses oxygen as an electron acceptor, generating reactive oxygen species. Classical inhibitors like allopurinol and febuxostat compete with the natural substrate at the molybdenum cofactor (Moco) active site [1] [6] [4].

Evaluating Inhibitor Specificity: Key Methodologies

A robust profile for a novel inhibitor like xanthine oxidase-IN-4 requires testing beyond simple potency (IC₅₀). The following table outlines critical experiments to establish specificity.

Assay / Experiment Key Parameters Measured Significance for Specificity
Steady-State Enzyme Kinetics IC₅₀, Kᵢ (inhibition constant), mechanism of inhibition (competitive, non-competitive) [6]. Determines potency and direct interaction with the XO active site. A low Kᵢ indicates high affinity.
Selectivity over hAO Inhibition of human Aldehyde Oxidase (hAO) activity using preferred substrates (e.g., phthalazine, vanillin) [2]. hAO is a structurally related molybdo-flavoenzyme. >100-fold selectivity for XO over hAO is a strong indicator of specificity.
Cellular Activity & Cytotoxicity Inhibition of uric acid production in hepatocyte/endothelial cell models; cell viability (CCK-8, MTS assay) [7] [5]. Confirms cell permeability and activity in a physiologically relevant environment, ruling out non-specific cytotoxicity.
Drug Metabolizing Enzyme (DME) Panel Inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, 2D6) [2]. Assesses potential for drug-drug interactions, a critical safety concern. Minimal inhibition is desirable.
In Vitro Pharmacological Profiling Activity against a panel of receptors, ion channels, and transporters [7]. Identifies off-target activities that could lead to undesirable side effects, confirming a clean profile.

Experimental Protocols & Troubleshooting

Protocol 1: Determining IC₅₀ and Kᵢ

This is a foundational kinetic assay to characterize inhibitor potency [6].

  • Principle: Monitor the initial rate of uric acid formation from xanthine spectrophotometrically at 295 nm in the presence of varying inhibitor concentrations.
  • Procedure:
    • Reaction Mixture: Prepare 1 mL of assay buffer (50 mM potassium phosphate, pH 7.8, 0.4 mM EDTA) containing 0.1-0.3 U/mL of purified XO (bovine milk is a common source).
    • Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO (ensure final DMSO concentration is ≤1% in all reactions).
    • Pre-incubation: Incubate XO with the inhibitor (or vehicle) for 5 minutes at 25°C.
    • Initiate Reaction: Start the reaction by adding xanthine (final concentration range: 2-50 µM, around its Kₘ).
    • Measurement: Immediately record the increase in absorbance at 295 nm for 1-2 minutes.
    • Data Analysis: Plot reaction velocity (ΔA₂₉₅/min) vs. inhibitor concentration to determine the IC₅₀. For Kᵢ and mechanism determination, perform the assay at multiple fixed inhibitor concentrations and varying xanthine levels, and analyze the data using Lineweaver-Burk or non-linear regression plots.
Protocol 2: Assessing Selectivity against Human Aldehyde Oxidase (hAO)

This protocol is critical for confirming target specificity [2].

  • Principle: Measure the inhibition of hAO-catalyzed oxidation of a specific substrate (e.g., vanillin to vanillic acid) and compare it to XO inhibition.
  • Procedure:
    • hAO Reaction: In a 1 mL cuvette, prepare assay buffer with recombinant hAO enzyme.
    • Substrate & Inhibitor: Add vanillin and a range of concentrations of this compound.
    • Monitoring: Follow the formation of vanillic acid by measuring absorbance at 310 nm.
    • Calculation: Calculate the IC₅₀ for hAO inhibition. The Selectivity Index is calculated as: IC₅₀ (hAO) / IC₅₀ (XO). A high index (>100) indicates strong selectivity for XO.
FAQ & Troubleshooting Guide
Question / Issue Potential Cause & Solution

| The inhibitor shows high potency in enzymatic assays but no effect in cellular models. | Cause: Poor cellular permeability. Solution: Perform logP/logD analysis to assess lipophilicity. Consider designing more cell-permeable prodrug analogs. | | Uric acid production is inhibited, but a high level of cell death is observed at working concentrations. | Cause: Non-specific cytotoxicity or off-target effects. Solution: Re-evaluate the cytotoxicity profile (EC₅₀ vs. IC₅₀). Widen the in vitro pharmacological profiling panel to identify the toxic off-target. | | Inconsistent IC₅₀ values between experiment replicates. | Cause: Unstable inhibitor in buffer, inaccurate preparation of inhibitor stock solutions, or enzyme lot variability. Solution: Prepare fresh inhibitor stocks in DMSO, check stability (HPLC/MS), and use a consistent, high-quality enzyme source. Ensure full conversion from XDH to XO if using tissue extracts [8]. | | The inhibitor shows significant activity against hAO, lacking specificity. | Cause: The inhibitor scaffold may interact with conserved elements in the Moco site of both enzymes. Solution: Use molecular docking and structural analysis (e.g., PDB: 1FIQ) to identify non-conserved regions for structure-based design of more selective analogs [7] [6]. | | Unexpected drug-drug interaction is detected in later stages. | Cause: Inhibition of major CYP enzymes was not adequately assessed early in development. Solution: Incorporate a broad CYP inhibition panel (e.g., CYP3A4, 2D6, 2C9) during the initial lead optimization phase [2]. |

Future Directions & Strategic Considerations

The field of XO inhibition is advancing toward multi-target strategies and leveraging new technologies [7]. When planning the development path for this compound, consider:

  • Multi-Target Agents: Explore designing single molecules that inhibit XO while possessing additional beneficial activities, such as anti-inflammatory or antioxidant properties, which could be superior for complex diseases like metabolic syndrome [7].
  • Leveraging Computational Tools: Utilize artificial intelligence and computational modeling for de novo design of novel scaffolds and to predict pharmacokinetic and toxicity profiles early in the development process [7].
  • Context-Dependent Activity: Be aware that XO's role can shift from pathogenic to protective based on the microenvironment (e.g., producing NO under hypoxia). The therapeutic outcome of inhibition may vary with the disease state [3] [5].

References

Confirmed Metabolite and Identification Strategy

Author: Smolecule Technical Support Team. Date: February 2026

For the compound TS10 (research code for a xanthine oxidase inhibitor, structurally similar to what you're investigating), one key hydroxylated metabolite was explicitly identified in a study.

  • Identified Metabolite: TS10-2-OH was found as a product of XOR enzyme metabolism. Researchers speculated and confirmed through a targeted metabolism study that TS10 undergoes covalent binding with XOR via a TS10-O-Mo intermediate after anchoring in the enzyme's molybdenum cofactor (Mo- Co) pocket [1].
  • Additional Metabolic Pathways: Beyond XOR metabolism, TS10 was also found to be oxidized by cytochrome P450 enzymes (CYP2C9, CYP3A4, and CYP3A5) to generate two mono-hydroxylated metabolites (distinct from TS10-2-OH). It could also undergo degradation in plasma, mainly producing a hydrolytic metabolite (TS10-hydrolysate) [1].

Analytical Techniques for Metabolite Identification

A robust metabolite identification strategy typically integrates multiple analytical techniques. The following table summarizes the key methods and their specific applications as detailed in the search results.

Technique Application in Metabolite ID Key Experimental Details
LC/MS/MS & LC/Q-TOF/MS [2] Targeted quantification & accurate mass determination of purine metabolites; can be applied to drug metabolites. Used for accurate quantification of 6 purine molecules in biological samples; offers enhanced selectivity [2].
Untargeted LC-MS Metabolite Profiling [3] Global discovery of predicted/unanticipated metabolic changes from gene inactivation or drug treatment. Platform: hydrophilic (ANP) & hydrophobic (RP) chromatography with +/- MS detection. Confidently surveyed >3,700 plasma metabolites [3].
Multimode Analytical Platform [3] Expanded metabolite feature coverage. Combined four LC-MS detection modes (ANP-POS, ANP-NEG, RP-POS, RP-NEG) to quantify 3,716 unique features [3].
Molecular Docking [1] Rationalizing metabolite potency & interaction with enzyme active site. Used to explain the weak activity of the TS10-2-OH metabolite [1].

Experimental Workflow for Metabolite Identification

Based on the methodologies employed in these studies, here is a generalized workflow you can adapt for identifying xanthine oxidase-IN-4 metabolites.

Start Start: In Vitro Incubation SamplePrep Sample Preparation (Protein precipitation, extraction) Start->SamplePrep LCMS_Analysis LC-MS/MS and LC/Q-TOF Analysis SamplePrep->LCMS_Analysis DataAcquisition Data Acquisition: - Untargeted Profiling - Targeted SRM/MRM LCMS_Analysis->DataAcquisition LCMS_Analysis->DataAcquisition Multimode Platform DataMining Data Mining & Metabolite Hunting DataAcquisition->DataMining DataAcquisition->DataMining HRAM mass spec MetaboliteID Structural Elucidation of Metabolites DataMining->MetaboliteID DataMining->MetaboliteID Fragment analysis Validation Mechanistic Validation & Docking MetaboliteID->Validation Report Final Identification Report Validation->Report Validation->Report CYP/XOR inhibition

Workflow Stages Explained:

  • In Vitro Incubation: Incubate your compound with appropriate biological systems. Key systems from the research include:

    • Target Enzyme: XOR enzyme from cow's milk or other sources to identify mechanism-based metabolites [1] [4].
    • Liver Microsomes: Incubate with liver microsomes to identify CYP450-derived metabolites (e.g., CYP2C9, CYP3A4) [1].
    • Plasma Stability: Incubate the compound in plasma to check for hydrolytic metabolites [1].
  • Sample Preparation: Precipitate proteins and prepare samples for analysis. Using a 25-fold diluted plasma sample and a small injection volume (e.g., 5 µL) has been shown to provide high technical reproducibility [3].

  • LC-MS Analysis: Employ a multi-mode LC-MS platform for comprehensive coverage [3]:

    • Chromatography: Use both Reversed-Phase (RP) and Aqueous Normal Phase (ANP, hydrophilic) chromatography.
    • Mass Spectrometry: Run each chromatography mode with both positive and negative ionization on a high-resolution accurate mass (HRAM) instrument like a Q-TOF. This approach can quantify thousands of unique metabolic features [3].
  • Data Acquisition and Mining:

    • For untargeted discovery, use the platform to survey all small molecules and find differentially expressed features [3].
    • For targeted analysis, use the MS/MS capability to look for specific biotransformations (e.g., +16 amu for hydroxylation).
  • Structural Elucidation: Use the HRAM and MS/MS fragment data from the Q-TOF to propose structures for the metabolites you detect [2] [3].

  • Validation and Docking: Use techniques like molecular docking to rationalize how the identified metabolites might interact with the XOR enzyme, which can help explain their activity [1].

FAQs and Troubleshooting

Q1: How can I differentiate between XOR-derived and CYP450-derived metabolites? A1: You must design separate incubation experiments.

  • For XOR-derived metabolites: Incubate your compound only with the XOR enzyme.
  • For CYP-derived metabolites: Incubate your compound with liver microsomes or specific CYP isoforms (e.g., CYP2C9, CYP3A4).
  • Compare the results from both sets of experiments to attribute metabolites to the correct pathway [1].

Q2: My metabolite signal is low or inconsistent in biological samples. How can I improve detection? A2: Consider these steps based on the methodologies reviewed:

  • Ensure Technical Reproducibility: Repeated analyses (n=56) of a single plasma sample showed a mean coefficient of variation (CV) of ~6.5%. If your CV is significantly higher, check your sample preparation and instrument stability [3].
  • Expand Chromatographic Coverage: If you are only using reversed-phase LC, try adding a hydrophilic interaction (ANP) method to capture more polar metabolites that might otherwise be missed [3].
  • Use Multiple Ionization Modes: Always run your samples in both positive and negative ionization modes, as metabolite detection can be highly mode-dependent [3].

Q3: The identified metabolite is less active. How is this possible? A3: This is a common finding. For TS10, the primary XOR-derived metabolite (TS10-2-OH) was found to be a weakly active metabolite compared to the parent drug. Molecular docking studies can be used to explain this drop in potency, for instance, by showing less favorable interactions in the XOR active site [1].

References

Xanthine oxidase-IN-4 vs allopurinol efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Established XOI Comparisons with Allopurinol

Since direct data on XO-IN-4 is unavailable, the table below summarizes how newer xanthine oxidase inhibitors (XOIs) are typically compared to allopurinol in scientific studies, which can serve as a methodological reference.

Inhibitor (Class) Uric Acid Reduction Efficacy vs. Allopurinol Renal Effects Cardiovascular Effects Key Safety Considerations
Febuxostat (Non-purine) [1] [2] Superior urate-lowering effect; 80 mg superior to allopurinol 300 mg [2]. Potentially superior anti-proteinuric effect [1]. Conflicting evidence; some studies show increased CV risk [3] [2]. Monitoring for potential major adverse cardiac events (MACE) is advised [3].
Topiroxostat (Non-purine) [4] Non-inferior to allopurinol (100-300 mg) in achieving target sUA [4]. Suggested renoprotective effects (e.g., reduced urinary albumin) [4]. Under investigation for benefits in chronic heart failure patients [4]. Appears safe in patients with mild to moderate renal dysfunction without dose adjustment [4].
Allopurinol (Purine-like) [5] Baseline comparator; effective starting at 100 mg/day [5]. Renoprotective effects noted in patients with hyperuricemia and CKD [1]. Lower doses (≤300 mg/day) may reduce CV events; higher doses may lose protection [3]. Risk of severe skin reactions (e.g., AHS, SJS/TEN), especially in carriers of HLA-B*58:01 allele [5].

Key Experimental Protocols for XOI Evaluation

For a rigorous comparison of a novel inhibitor like XO-IN-4 against allopurinol, your research should include these established experimental methodologies.

In Vitro Enzyme Inhibition Assay

This protocol measures the direct inhibitory potency on the xanthine oxidase (XO) enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of XO-IN-4 and allopurinol.
  • Methodology [6]:
    • Recombinant Enzyme: Use commercially available bovine milk or human recombinant XO.
    • Reaction Mixture: Prepare a solution containing the enzyme and a specific concentration of the substrate (xanthine, typically 50 μM) in a suitable buffer (e.g., phosphate buffer, pH 7.5).
    • Inhibitor Incubation: Pre-incubate the enzyme with a range of concentrations of XO-IN-4 and allopurinol for a set time.
    • Reaction Initiation & Monitoring: Start the reaction by adding the substrate. Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
    • Data Analysis: Calculate the rate of reaction (velocity) for each inhibitor concentration. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration to determine the IC₅₀ values.
In Vivo Efficacy Study in Hyperuricemic Models

This protocol evaluates the urate-lowering effect and potential organ protection in a live animal model.

  • Objective: To compare the ability of XO-IN-4 and allopurinol to lower serum uric acid (sUA) and protect organs (e.g., kidney, heart) in a hyperuricemic animal model.
  • Methodology [1] [6] [7]:
    • Animal Model: Induce hyperuricemia in rodents (e.g., mice, rats) using potassium oxonate, which inhibits uricase, the enzyme that breaks down uric acid.
    • Study Groups: Include a normal control, a hyperuricemic model control, and several treatment groups receiving different doses of XO-IN-4 and allopurinol.
    • Drug Administration: Administer compounds via intraperitoneal injection or oral gavage for a defined period (e.g., 1-2 weeks).
    • Sample Collection & Analysis: Collect blood plasma at various time points (e.g., 1 hour post-dose) to measure sUA, hypoxanthine, and xanthine levels, often using HPLC. At endpoint, analyze tissues (e.g., kidney) for biomarkers of injury (e.g., albuminuria, protein carbonyl groups for oxidative stress).

Mechanistic Insights into Xanthine Oxidase Inhibition

The following diagram illustrates the purine metabolism pathway and the established mechanisms of action for different classes of xanthine oxidase inhibitors, which can help contextualize where XO-IN-4 might act.

G cluster_pathway Purine Catabolism Pathway Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Metabolism Xanthine Xanthine Hypoxanthine->Xanthine XO Oxidation UricAcid UricAcid Xanthine->UricAcid XO Oxidation ROS ROS UricAcid->ROS Associated with Allopurinol Allopurinol (Purine-like) Allopurinol->Hypoxanthine Oxypurinol Oxypurinol (Active Metabolite) Allopurinol->Oxypurinol Metabolized by XO Oxypurinol->Xanthine Competitive Inhibition Febuxostat Febuxostat/Topiroxostat (Non-purine) Febuxostat->Xanthine Direct Inhibition

Key mechanistic points to consider for a novel inhibitor:

  • Suicide Inhibition: Allopurinol is a "suicide inhibitor." It is first converted by XO into its active metabolite, oxypurinol, which then forms a stable, long-lasting complex with the reduced form of the enzyme's molybdenum center, providing prolonged inhibition [6] [8].
  • Direct Inhibition: Newer non-purine inhibitors like febuxostat and topiroxostat directly inhibit the oxidized form of the enzyme without requiring metabolic activation. They often have different binding modes and can be more potent or specific [4] [2].

Suggestions for Further Investigation

To obtain the specific information you need on XO-IN-4, I suggest:

  • Search Patent Databases: Check specialized databases like Google Patents, USPTO, or the European Patent Office using the compound's exact name. The identifier "IN-4" often suggests a research compound that may be detailed in a patent application.
  • Consult Scientific Synopses: Use resources like Thomson Reuters Integrity or Reaxys, which specialize in profiling preclinical and early-stage drug candidates.
  • Review Related Compounds: Since XO-IN-4 is not publicly documented, studying the structure-activity relationships (SAR) of other well-characterized XO inhibitors (e.g., febuxostat, topiroxostat) can provide valuable insights for your comparison guide.

References

Xanthine oxidase-IN-4 vs febuxostat potency

Author: Smolecule Technical Support Team. Date: February 2026

Febuxostat: Potency and Experimental Data

The following table summarizes key experimental data on Febuxostat's potency from pre-clinical and clinical studies:

Aspect Experimental Model / Context Key Findings on Potency
Inhibitory Potency (Ki) Bovine Milk Xanthine Oxidoreductase (bXOR) [1] Ki in the picomolar (pM) order (approx. 0.1 nM) [1].
In Vivo Efficacy (Uric Acid Reduction) Patients with gout and hyperuricemia (Clinical Trials) [2] [3] 80 mg/day dose superior to allopurinol 300 mg/day in achieving target serum urate <6.0 mg/dL (67% vs. 42%) [2].
Species-Specific Potency Rhodobacter capsulatus XOR (RcXOR) [1] Significantly weaker inhibition (Ki value of 17.5 μM) compared to mammalian XORs, highlighting binding specificity [1].
Effects Beyond Uric Acid Lowering ApoE−/− mice (Atherosclerosis model) [4] Suppressed plaque formation, reduced arterial ROS, and improved endothelial function at 2.5 mg/kg/day [4].
Effects Beyond Uric Acid Lowering Angiotensin II-infused mice (Hypertension/Vascular fibrosis model) [5] Ameliorated aortic fibrosis and suppressed blood pressure elevation at 10 mg/kg/day [5].

Detailed Experimental Protocols

The potent effects of Febuxostat are demonstrated through specific experimental methodologies. Here are the details for key experiments cited:

  • 1. In Vitro Enzyme Inhibition Assay (bXOR & RcXOR) [1]

    • Objective: To determine the inhibitory constant (Ki) of Febuxostat against different XOR enzymes.
    • Methodology: Steady-state enzyme kinetics with xanthine as the substrate. The enzyme activity was measured in the presence of varying concentrations of Febuxostat. Double-reciprocal plots were used to analyze the inhibition pattern and calculate the Ki value.
    • Key Reagents: Purified bovine milk XOR or Rhodobacter capsulatus XOR, xanthine substrate, Febuxostat in varying concentrations.
  • 2. In Vivo Atherosclerosis Model (ApoE−/− Mice) [4]

    • Objective: To evaluate the effect of Febuxostat on the progression of atherosclerosis.
    • Animal Model: ApoE−/− mice fed a high-cholesterol diet for 12 weeks to induce atherosclerosis.
    • Dosing: Febuxostat was administered at 2.5 mg/kg/day in drinking water.
    • Endpoint Measurements: Plaque area in the aorta (histological analysis with oil red O staining), arterial reactive oxygen species (ROS) levels (DHE staining), plasma XO activity, and inflammatory gene expression in the aorta (qRT-PCR).
  • 3. In Vivo Vascular Fibrosis Model (Angiotensin II-infused Mice) [5]

    • Objective: To investigate the effect of Febuxostat on angiotensin II-induced vascular remodeling and hypertension.
    • Animal Model: C57BL/6J male mice infused with Angiotensin II (2.0 mg/kg/day) for 2 weeks via osmotic minipump.
    • Dosing: Febuxostat (10 mg/kg/day) was administered orally during the Angiotensin II infusion period.
    • Endpoint Measurements: Systolic blood pressure (tail-cuff system), aortic fibrosis (Elastica van Gieson staining), macrophage infiltration (immunofluorescence), and TGF-β1 mRNA expression (qRT-PCR).
  • 4. In Vitro Macrophage Inflammation Model [4]

    • Objective: To study the mechanism of Febuxostat in cholesterol crystal-induced inflammation.
    • Cell Culture: Bone marrow-derived macrophages (BMDM) primed with Pam3CSK4 (a TLR2 agonist).
    • Stimulation & Treatment: Primed macrophages were stimulated with cholesterol crystals (CCs). Cells were pre-treated with Febuxostat, a ROS scavenger (NAC), or a caspase inhibitor.
    • Measurements: Intracellular uric acid production, ROS generation, and secretion of IL-1β (a key pro-inflammatory cytokine).

Mechanism of Action and Signaling Pathway

Febuxostat is a non-purine, selective inhibitor of xanthine oxidase (XO). The diagram below illustrates its mechanism of action and the subsequent signaling pathways it influences in inflammatory disease models.

G Febuxostat Febuxostat XO_Enzyme XO_Enzyme Febuxostat->XO_Enzyme Inhibits Superoxide Superoxide Febuxostat->Superoxide Reduces TGFB1 TGFB1 Febuxostat->TGFB1 Suppresses Uric_Acid Uric_Acid XO_Enzyme->Uric_Acid Production XO_Enzyme->Superoxide Generates NLRP3_Inflammasome NLRP3_Inflammasome Superoxide->NLRP3_Inflammasome Activates Endothelial_Dysfunction Endothelial_Dysfunction Superoxide->Endothelial_Dysfunction Mature_IL1B Mature_IL1B NLRP3_Inflammasome->Mature_IL1B Cleaves ProIL1B ProIL1B ProIL1B->Mature_IL1B Processed Form Inflammation Inflammation Mature_IL1B->Inflammation Foam_Cell_Atherosclerosis Foam_Cell_Atherosclerosis Endothelial_Dysfunction->Foam_Cell_Atherosclerosis AngII_Stimulus AngII_Stimulus AngII_Stimulus->TGFB1 In Macrophages Aortic_Fibrosis Aortic_Fibrosis TGFB1->Aortic_Fibrosis

The primary mechanism of Febuxostat is the potent inhibition of the xanthine oxidase (XO) enzyme [6]. This inhibition directly reduces the production of uric acid, which is its primary clinical use. Furthermore, by inhibiting XO, Febuxostat also blocks the generation of reactive oxygen species (ROS) like superoxide, which are byproducts of the enzymatic reaction [4] [5]. This reduction in oxidative stress has significant downstream effects:

  • It attenuates the activation of the NLRP3 inflammasome, a key component of the innate immune response, leading to reduced production and secretion of pro-inflammatory cytokines such as IL-1β [4].
  • It protects against endothelial dysfunction, an early step in atherosclerosis [4].
  • In models of hypertension, Febuxostat suppresses macrophage-derived TGF-β1 expression, which is induced by angiotensin II, thereby preventing aortic fibrosis [5].

Research Implications and Conclusion

The data establishes Febuxostat as a highly potent, picomolar-scale inhibitor of mammalian xanthine oxidase. Its efficacy extends beyond uric acid management to include significant anti-oxidative and anti-inflammatory effects in preclinical models of cardiovascular disease [4] [5] [6].

  • For Comparative Research: When evaluating a new compound like "Xanthine oxidase-IN-4," it is crucial to use well-established assays (like the in vitro bXOR inhibition assay) and relevant disease models (like the ApoE−/− mouse model) to ensure a direct and meaningful comparison with Febuxostat's benchmark data.
  • The Species Specificity of Febuxostat's potency, as shown by its weak activity against bacterial XOR, underscores the importance of using mammalian enzyme sources for accurate potency assessment [1].

References

comparing Xanthine oxidase inhibitors with Xanthine oxidase-IN-4

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Xanthine Oxidase-IN-4

This compound belongs to a series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) designed as non-purine xanthine oxidase inhibitors (XOIs) [1]. These inhibitors are structurally distinct from purine-like drugs such as allopurinol.

The diagram below illustrates the proposed binding mechanism of these inhibitors within the active site of the xanthine oxidase enzyme:

Comparative Inhibitor Data

The table below summarizes available data on this compound and other types of inhibitors, though a direct side-by-side comparison of all parameters for XO-IN-4 is not available in the public domain [1].

Inhibitor Name / Class Reported IC₅₀ Chemical Class Key Structural Features
This compound Data not publicly listed 1,6-Dihydropyrimidine-5-carboxylic acid Pyrimidine core, carboxylic acid group [1]
Febuxostat (Prescription Drug) 1.26 nM [2] Non-purine Fused thiazole ring, nitrile group [1]
Allopurinol (Prescription Drug) 4.2 μM [2] Purine analogue Purine-like core [3] [2]
Ellagic Acid (Natural Product) 0.018 mM [4] Polyphenol Planar benzopyran core, multiple hydroxyl groups [4]
Tea Polyphenols (EGCG/GCG) 33.6 - 40.5 μM [5] Polyphenol / Flavonoid Galloyl and gallocatechin groups [5]
New Isocoumarin (Natural Product) 0.66 μg/mL [6] Isocoumarin Hydroxy and methoxy substitutions on isocoumarin core [6]

Research Context and Experimental Insights

For researchers, the methodology for evaluating these inhibitors is critical. The ODC class, including this compound, was identified and optimized through integrated computer-aided drug design approaches [1]:

  • 3D Quantitative Structure-Activity Relationship (3D-QSAR) models were constructed to understand the structural requirements for potency.
  • Molecular Docking and Dynamics Simulations predicted binding modes and stability within the XO active site, highlighting interactions with key residues like Glu802, Arg880, and Phe914 [1].
  • In vitro enzymatic assays are the standard for determining IC₅₀ values, measuring the compound's ability to inhibit the conversion of xanthine to uric acid [1] [6].

The drive to develop such novel scaffolds, like the ODCs, stems from the need for XOIs with fewer adverse effects than established drugs and the ongoing interest in discovering inhibitors from natural sources [1] [6].

How to Proceed with a Deeper Comparison

The lack of publicly available direct data for this compound is a common challenge. To conduct a thorough comparison, you could:

  • Consult Specialized Databases: Search commercial chemical and pharmaceutical databases (e.g., Clarivate Analytics, Elsevier Reaxys) which often contain detailed compound data.
  • Review Patent Literature: The specific compound "this compound" likely originates from a patent, which would be the primary source for its biological data.
  • Focus on the Scaffold: In the absence of data for "IN-4," your research can focus on the promising 1,6-dihydropyrimidine-5-carboxylic acid scaffold itself, for which structure-activity relationship (SAR) data is available in the scientific literature [1].

References

Comparison of Xanthine Oxidase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the IC₅₀ values and key information for several naturally derived xanthine oxidase inhibitors.

Inhibitor Name Source / Type IC₅₀ Value Inhibition Type Positive Control (Allopurinol) IC₅₀ Citation
Ellagic Acid Geranium wilfordii Maxim 0.018 ± 0.001 mM Uncompetitive ~0.24 μg/mL (approx. 1.76 μM) [1] [1]
Apigenin Perilla frutescens (flavonoid) 0.44 μM Mixed 2.07 μM [2] [2]
Quercetin Phenolic compound (flavonol) 6.45 ± 0.26 μM Mixed Information missing [3]
3,7-dihydroxy-5-methoxy-4,8-dimethyl-isocoumarin Marantodes pumilum 0.66 ± 0.01 μg/mL Not specified 0.24 ± 0.00 μg/mL [4] [4]
Lepista nuda extract Edible mushroom 11.71 μg/mL Not specified Information missing [5]
Vinyl Caffeate Perilla frutescens 31.26 μM Competitive 2.07 μM [2] [2]
Caffeic Acid Phenolic compound 95.65 ± 3.28 μM Competitive Information missing [3]

Experimental Protocol for Xanthine Oxidase Inhibition Assay

The IC₅₀ data in the search results were predominantly obtained through in vitro spectrophotometric assays [5] [6] [7]. Here is a generalized workflow and key methodology details:

The following diagram outlines the core steps of a typical XO inhibition assay.

G Start Start Assay Preparation PrepBuffer Prepare Potassium Phosphate Buffer (50 mM, pH 7.8) Start->PrepBuffer PrepSample Prepare Test Sample and XO Enzyme Solution PrepBuffer->PrepSample PrepSubstrate Prepare Xanthine Solution (0.15 mM) PrepSample->PrepSubstrate MixIncubate Mix Buffer, Sample, and XO Incubate at 25°C for 10 min PrepSubstrate->MixIncubate StartReaction Add Xanthine Substrate Initiate Reaction MixIncubate->StartReaction IncubateReaction Incubate at 37°C for 30 min (Uric Acid Production) StartReaction->IncubateReaction StopReaction Stop Reaction with 1N HCl IncubateReaction->StopReaction MeasureAbs Measure Absorbance at 290 nm StopReaction->MeasureAbs Calculate Calculate % Inhibition and IC₅₀ MeasureAbs->Calculate End End Data Analysis Calculate->End

Key Methodological Details
  • Enzyme and Substrate: The reaction typically uses xanthine oxidase from bovine milk (e.g., 0.025 unit/mL) with xanthine (e.g., 0.15 mM) as the substrate [6].
  • Inhibition Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_control_blank) - (A_sample - A_sample_blank)] / (A_control - A_control_blank) × 100 where A is the absorbance at 290 nm, which corresponds to the production of uric acid [6].
  • IC₅₀ Determination: The IC₅₀ value (half-maximal inhibitory concentration) is determined by plotting the inhibition percentage against the logarithm of the sample concentration and fitting a dose-response curve [6].
  • Kinetic Studies: For mechanism studies, the Lineweaver-Burk plot (double-reciprocal plot) is a common method used to determine the inhibition type (e.g., competitive, mixed) by varying substrate concentrations [6] [2].

How to Proceed with Your Research

Since the data for "Xanthine oxidase-IN-4" is not available here, you may consider these steps:

  • Consult Specialized Databases: Search chemical and pharmaceutical databases like PubChem, BindingDB, or relevant patent documents using the precise compound name or its chemical structure.
  • Review Original Literature: Look for scientific publications that first reported the synthesis and activity of "this compound," as the IC₅₀ value would likely be in the primary research article.

References

Experimental Methods for XO Inhibitor Validation

Author: Smolecule Technical Support Team. Date: February 2026

Validating a xanthine oxidase inhibitor involves a combination of biochemical, cellular, and in vivo assays. The table below summarizes the key experimental protocols cited in the literature.

Method Type Key Details Application & Output Example from Literature
In Vitro XO Inhibition Assay [1] [2] Monitors uric acid production from xanthine substrate; measures UV absorbance at 295 nm. Determines % inhibition and half-maximal inhibitory concentration (IC₅₀). Used to test plant extracts and isolated compounds like a new isocoumarin (IC₅₀ = 0.66 μg/mL) [1].
Kinetic Mechanism Studies [2] Analyzes enzyme kinetics with varying substrate/inhibitor concentrations; uses Lineweaver-Burk plots. Classifies inhibition type (competitive, non-competitive) and determines inhibition constant (Ki). Identified 4-nitrocinnamic acid as a reversible, noncompetitive inhibitor [2].
Fluorescence Quenching [2] Measures changes in XO's intrinsic fluorescence upon inhibitor binding. Elucidates binding mechanism (static/dynamic), stoichiometry, and thermodynamic forces (ΔH, ΔS). Confirmed 4-nitrocinnamic acid spontaneously forms complex with XO via hydrogen bonds/van der Waals forces [2].
Molecular Docking [2] Computational simulation predicts binding conformation and interactions between inhibitor and XO protein. Identifies specific amino acid residues involved in binding and stabilizes interactions. Showed 4-nitrocinnamic acid binds at bottom outside catalytic center, forming three hydrogen bonds [2].
Cell-Based Assays [3] Measures intracellular XO activity in living cells (e.g., endothelial cells) using chemiluminescent probes. Evaluates cellular permeability and inhibitory activity in a more physiologically relevant system. Developed sensitive assay to determine IC₅₀ of oxypurinol (1.0 ± 0.5 μM) in living cells [3].
In Vivo Efficacy Studies [4] [2] Administers inhibitor to hyperuricemic animal models (e.g., oxonate-induced mice); measures serum uric acid (sUA). Confirms ability to lower sUA levels in a whole-organism context, supporting therapeutic potential. Febuxostat phase 3 trial in patients [4]; 4-nitrocinnamic acid reduced sUA in mice [2].

The following diagram illustrates the logical workflow for the tiered experimental validation of a xanthine oxidase inhibitor, integrating the methods described above:

Start Initial Compound Screening InVitro In Vitro XO Inhibition Assay Start->InVitro Primary Hit Kinetic Kinetic Mechanism Studies InVitro->Kinetic Potent Inhibitor Binding Binding Interaction Analysis Kinetic->Binding Mechanism Confirmed InSilico Molecular Docking Studies Binding->InSilico Structural Insights Cellular Cell-Based Assay InSilico->Cellular Cellular Permeability InVivo In Vivo Efficacy Study Cellular->InVivo In Vivo Validation

Comparison of Established XO Inhibitors

For context, the table below compares the key features of clinically used and prominent pre-clinical XO inhibitors, which are often the benchmarks for any new compound.

Inhibitor Name Type / Origin Reported IC₅₀ / Efficacy Key Characteristics & Clinical Status
Allopurinol [5] [6] Synthetic Purine Analog IC₅₀ = 0.24 ± 0.00 μg/mL (in vitro) [1] First-line clinical drug; can cause severe side effects like Stevens-Johnson syndrome [1] [6].
Febuxostat [6] [4] Synthetic Non-Purine 40 mg/d reduced sUA by ~45% in patients [4] Clinical drug; selective, non-purine inhibitor [6] [4].
Topiroxostat [6] [7] Synthetic N/A Clinical drug; recently developed, subject of new analytical methods [7].
3,7-dihydroxy-5-methoxy-4,8-dimethyl-isocoumarin [1] Natural Product (Isocoumarin) IC₅₀ = 0.66 ± 0.01 μg/mL (in vitro) [1] New compound from Marantodes pumilum; activity not significantly different from allopurinol (p > 0.05) [1].
4-Nitrocinnamic Acid [2] Natural Product Derivative IC₅₀ = 23.02 ± 0.12 μmol/L (in vitro) [2] Research compound; reversible, noncompetitive inhibitor; reduced sUA in hyperuricemic mice [2].
Oxypurinol [3] Metabolite of Allopurinol IC₅₀ = 1.0 ± 0.5 μM (in cells) [3] Active metabolite of allopurinol; used in experimental assays [3].

References

Xanthine oxidase-IN-4 molecular docking studies

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Docking Insights for XO Inhibitors

While data on "Xanthine oxidase-IN-4" is not available, the table below summarizes the docking results and inhibitory mechanisms of several other potent XO inhibitors from recent studies, which can be used for comparative analysis.

Inhibitor Name IC₅₀ Value Inhibition Type Key Amino Acid Interactions Binding Forces Citations
4-Nitrocinnamic Acid (4-NA) 23.02 ± 0.12 μmol/L Reversible, Non-competitive Binds at bottom outside catalytic center Hydrogen bonds, van der Waals forces [1] [2]
Benzaldehyde Thiosemicarbazone (Compound 3) 0.0437 μM (43.7 nM) Mixed competitive Information not specified in excerpt Information not specified in excerpt [3]
Chalcone Derivatives (Compounds 1 & 2) 0.102 μM, 0.064 μM Mixed-type Arg880, Thr1010, Glu802 Hydrogen bonds [3]
Allopurinol 0.2 - 50 μM (literature range) Competitive Arg880, Thr1010, Ala1079 Hydrogen bonds [3] [4]
Daidzin Less active than allopurinol Competitive Arg880, Glu802, Ser876, Leu873, Val1011 Hydrophobic interactions, Hydrogen bonds [4]
Puerarin Less active than allopurinol Competitive Phe649, His875, Ser876, Leu1014, Glu802 Hydrophobic interactions, Hydrogen bonds [4]

Experimental Protocols for Molecular Docking

The following workflow outlines the standard methodology for conducting and validating molecular docking studies against xanthine oxidase, as demonstrated in the publications analyzed.

G cluster_prep 1. System Preparation cluster_dock 2. Docking Execution cluster_analysis 3. Pose Analysis & Validation Start Start: Molecular Docking Protocol Prep1 Retrieve XO crystal structure (PDB ID: 3NVY) Start->Prep1 Prep2 Prepare protein: Remove water, add hydrogens, assign charges Prep1->Prep2 Prep3 Prepare ligand: Energy minimization, determine active torsions Prep2->Prep3 Dock1 Define active site (typically around Moco center) Prep3->Dock1 Dock2 Run docking simulation (e.g., with AutoDock Vina) Dock1->Dock2 Dock3 Generate multiple binding poses Dock2->Dock3 Analysis1 Select top poses by binding affinity (kcal/mol) Dock3->Analysis1 Analysis2 Analyze key interactions: H-bonds, hydrophobic, π-π stacking Analysis1->Analysis2 Analysis3 Validate protocol by re-docking native ligand (RMSD < 2.0 Å) Analysis2->Analysis3 Sim1 Perform Molecular Dynamics (MD) (e.g., 200 ns simulation) Analysis3->Sim1 Optional End Interpret Results & Draw Conclusions Analysis3->End Standard Protocol subcluster_sim subcluster_sim Sim2 Analyze system stability (RMSD, Rg, SASA, RMSF) Sim1->Sim2 Sim3 Calculate binding free energy (MM-PBSA/GBSA) Sim2->Sim3 Sim3->End

Key methodological details from the studies include:

  • Software and Validation: Studies frequently use AutoDock Vina. The docking protocol is validated by re-docking a native ligand (like guanine from the PDB: 3NVY structure) and calculating the Root-Mean-Square Deviation (RMSD) between the docked and crystallized poses. An RMSD of less than 2.0 Å is generally acceptable, with one study reporting a value of 0.49 Å [4].
  • Interaction Analysis: Post-docking, the binding poses are analyzed for specific interactions with key amino acid residues in the active site of XO, such as Arg880, Thr1010, Glu802, and Phe649 [1] [4]. The presence of hydrogen bonds and hydrophobic interactions is often correlated with higher inhibitory potency.
  • Advanced Simulations: For a more robust validation, some studies perform Molecular Dynamics (MD) simulations (e.g., for 200 ns) to assess the stability of the protein-ligand complex and calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) [4].

Interpretation and Research Perspectives

When evaluating docking results, you can consider the following:

  • Potency and Binding Mode: A lower IC₅₀ value and a binding mode that involves critical residues like those in the table above are indicators of a strong inhibitor.
  • Beyond Docking Scores: A good docking score (binding affinity) is a positive sign, but it should be supported by data on the type of inhibition and the nature of the protein-ligand interactions.
  • The Big Picture: The most promising inhibitors are those that demonstrate not only potent in vitro inhibition and a stable binding mode in silico but also efficacy in cell-based or animal studies, as shown by 4-NA and the benzaldehyde thiosemicarbazone derivative [1] [3].

References

Established Xanthine Oxidase Inhibitors: A Safety Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key safety information for marketed xanthine oxidase inhibitors, based on a 2021 post-marketing safety study [1]. This type of study uses real-world data to detect adverse events after a drug has been approved and used in a larger population.

Drug Name Key Safety Findings from Post-Marketing Analysis Common/Notable Associated Adverse Events
Allopurinol A large number of skin-related adverse events were detected. The association with DRESS syndrome (Drug Reaction with Eosinophilia and Systemic Symptoms) was found to be noteworthy [1]. Severe skin reactions (e.g., DRESS), skin-related adverse events in general [1].
Febuxostat The signal value showing an association with drug-induced liver injury was noteworthy [1]. Drug-induced liver injury [1].
Topiroxostat The signal value showing an association with increased blood urea was noteworthy [1]. Increased blood urea [1].

A Framework for Evaluating New Drug Safety

For a research compound like "Xanthine oxidase-IN-4," a comprehensive safety profile would be built by systematically evaluating and comparing data from various sources. The following diagram outlines the core concepts and workflow for this evaluation.

cluster_1 Pre-Clinical Phase cluster_2 Clinical & Post-Marketing Start Start: Evaluate XO Inhibitor Safety Mechanisms Mechanism of Action (Xanthine Oxidase Inhibition) Start->Mechanisms PreClinical Pre-Clinical Studies Start->PreClinical ClinicalTrial Clinical Trials Start->ClinicalTrial PostMarketing Post-Marketing Surveillance Start->PostMarketing UricAcid Serum Uric Acid Mechanisms->UricAcid Reduces InVitro In Vitro Assays PreClinical->InVitro InVivo In Vivo Models PreClinical->InVivo Phase1 Phase I: Safety/Tolerability ClinicalTrial->Phase1 Spontaneous Spontaneous Reporting PostMarketing->Spontaneous PharmVigil Pharmacovigilance Studies PostMarketing->PharmVigil Phase2 Phase II: Efficacy/Dosing Phase1->Phase2 Phase3 Phase III: Large-Scale Safety/Efficacy Phase2->Phase3 Gout Gout & Hyperuricemia UricAcid->Gout Prevents/Treats

Key Methodologies for Safety Assessment

The path to building a drug's safety profile involves several critical stages, each with its own experimental protocols [2] [3]:

  • Pre-Clinical Studies

    • In Vitro Assays: These are often the first tests. A common protocol involves incubating the drug candidate with the xanthine oxidase enzyme and its substrate (xanthine). The inhibition of the enzyme's activity is measured, often spectrophotometrically, by tracking the production of uric acid. This provides an IC₅₀ value (the concentration required for 50% inhibition), which is a key quantitative measure for comparing potency against other inhibitors [4].
    • In Vivo Models: Studies are conducted in animal models (e.g., rats) of hyperuricemia or gout. The drug's ability to lower serum uric acid levels is measured. These studies also look for early signs of toxicity in organs like the liver and kidneys, which is crucial as these are known targets for some XO inhibitor side effects [1].
  • Clinical Trials (Phases I-III)

    • Phase I: Focuses on safety and tolerability in a small group of healthy volunteers. Researchers determine safe dosage ranges and identify common, acute side effects.
    • Phase II & III: These trials evaluate the drug's efficacy and further assess its safety in larger groups of patients. They are designed to identify adverse reactions that may occur with medium to long-term use. However, they are often not large enough to detect very rare but serious side effects [3].
  • Post-Marketing Surveillance

    • Once a drug is approved and used by the public, its safety profile is continuously monitored. A key methodology is pharmacovigilance disproportionality analysis. This involves analyzing large spontaneous reporting databases (like the US FDA Adverse Event Reporting System).
    • Statistical measures like the Reporting Odds Ratio (ROR) are calculated to identify if a specific adverse event is reported significantly more often with the drug than with other drugs. This is how signals for events like drug-induced liver injury (febuxostat) or DRESS syndrome (allopurinol) are strengthened after market launch [1].

How to Proceed with Your Research on XO-IN-4

Given that "this compound" is not listed in public drug approval databases [5] [6] or the current scientific literature I searched, here are steps you can take:

  • Search for Research Codes: The identifier "IN-4" often suggests a compound from a specific commercial or academic research library. Try searching for the parent company or research institution that publishes on xanthine oxidase inhibitors.
  • Consult Scientific Patents: Detailed chemical and early experimental data for new compounds are often first disclosed in patent filings. Searching international patent databases may yield the information you need.
  • Review Conference Abstracts: Preliminary findings for early-stage drug candidates are frequently presented at scientific conferences. Abstracts from major pharmacology, rheumatology, or medicinal chemistry meetings may contain relevant data.

References

Xanthine Oxidase Inhibitors: Established Drug Comparison

Author: Smolecule Technical Support Team. Date: February 2026

While data on XO-IN-4 is unavailable, the table below compares two well-characterized XO inhibitors, which are crucial benchmarks for any new drug assessment [1].

Inhibitor Primary Indication Key Therapeutic Effects Known Safety & Interaction Concerns
Allopurinol [1] Gout, Hyperuricemia Reduces uric acid production; protective effects shown in ischemia/reperfusion models [2]. Inhibits metabolism of drugs like azathioprine and 6-mercaptopurine, risking toxic accumulation [1].
Febuxostat [1] Gout, Hyperuricemia Effectively lowers serum uric acid; shows benefit for arterial stiffness in hyperuricemia patients with liver dysfunction [3]. Similar drug interaction profile as allopurinol; requires careful management of concomitant drugs [1].

Experimental Protocols for XO Inhibitor Assessment

To build your assessment guide for XO-IN-4, here are key experimental methodologies used in the field to evaluate XO inhibitor activity, metabolic effects, and impact on signaling pathways.

  • Protocol 1: Measuring XO Activity and Inhibition

    • Purpose: To determine the direct inhibitory effect of a compound on XO enzyme activity [4].
    • Method: The enzymatic activity of XO is typically measured by monitoring the production of uric acid from xanthine (or hypoxanthine) spectrophotometrically at 295 nm. In a research setting, the reaction mixture includes the enzyme, substrate (xanthine), and the inhibitor (e.g., XO-IN-4) in a suitable buffer like potassium phosphate [4]. The rate of uric acid formation in the presence of the inhibitor is compared to the uninhibited control to calculate the percentage inhibition and IC50 value.
  • Protocol 2: Assessing Metabolic Parameters in Preclinical Models

    • Purpose: To evaluate the effect of XO inhibition on systemic metabolism and liver health, particularly relevant for conditions like Metabolic Dysfunction-associated Steatotic Liver Disease (MASLD) [5].
    • Method: Animal models of MASLD are treated with the XO inhibitor. Key metabolic parameters are measured in serum, including liver enzymes (ALT, AST) as markers of liver injury, serum uric acid (SUA), and lipid profiles (triglycerides, cholesterol). A significant reduction in these parameters in treated groups versus controls indicates a beneficial metabolic effect [5].
  • Protocol 3: Investigating Signaling Pathway Involvement

    • Purpose: To elucidate the molecular mechanisms by which an XO inhibitor exerts protective effects beyond urate lowering.
    • Method: This involves techniques like western blot analysis and the use of specific pathway inhibitors or siRNA. For instance, research on febuxostat in a rat model of endometrial hyperplasia showed that its protective effect was linked to modulation of the PTEN/PI3K/VEGF signaling pathway [6]. Similarly, studies on cardiac cells have shown that the protective effects of HGF (involving XO inhibition) operate through the JAK2 signaling pathway [7]. You would apply similar methods to test the effect of XO-IN-4 on these or other relevant pathways.

Visualizing Key Experimental Workflows

The diagram below illustrates a standardized workflow for the core activity assay, a fundamental experiment in characterizing any new XO inhibitor like XO-IN-4.

A Prepare Reaction Mixture B Add Xanthine Oxidase (XO) Enzyme A->B C Add Inhibitor (e.g., XO-IN-4) B->C D Initiate Reaction with Xanthine C->D E Monitor Uric Acid Production at 295 nm D->E F Calculate Inhibition (%) and IC₅₀ E->F

For research on cellular signaling pathways, the following diagram outlines a general approach to investigate how an inhibitor like XO-IN-4 might affect specific pathways, based on common methodologies in the literature [7] [8].

A Apply Stimulus (e.g., TLR Ligand, SCF) B Treat Cells with XO Inhibitor A->B D Analyze Protein/Pathway Activation B->D C Use Pathway Inhibitors/siRNA C->D E Measure Functional Outcomes D->E

A Framework for Your XO-IN-4 Assessment

  • Benchmarking Against Standards: Directly compare the inhibitory potency (IC50) of XO-IN-4 with allopurinol and febuxostat using the experimental protocol outlined above [4].
  • Evaluate Broader Therapeutic Potential: Assess its effects in models beyond gout, such as MASLD [5] or endothelial dysfunction [7], by measuring the metabolic and inflammatory parameters described.
  • Investigate Mechanism of Action: Use the signaling pathway workflow to determine if XO-IN-4's effects are mediated through known pathways like PI3K/Akt or JAK2 [6] [7].
  • Focus on Toxicology: The "therapeutic index" specifically requires data on both efficacy (ED50) and toxicity (LD50 or TD50). A comprehensive assessment would need to include standard toxicological studies, which were not covered in the current search results.

References

×

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

295.10692467 Da

Monoisotopic Mass

295.10692467 Da

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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